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Foundational

Spectroscopic Properties of Ammonium Iron(II) Sulfate Solutions: A Comprehensive Analytical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ammonium iron(II) sulfate hexahydrate, commonly known as Mohr's salt ( (NH4​)2​Fe(SO4​)2​⋅6H2​O ), is a cornerstone reagent in analytical chemistry, radiation dosimetry, and redox titrimetry. Unlike standard iron(II) sulfate, Mohr's salt exhibits superior resistance to spontaneous air oxidation. This stability arises from the slight acidity imparted by the ammonium ions, which suppresses the hydrolysis of the iron(II) center[1].

For researchers and drug development professionals relying on precise transition metal quantification, understanding the spectroscopic behavior of Mohr's salt solutions is critical. This guide dissects the fundamental photophysics of the hexaaquo iron(II) complex, details its behavior under radiation-induced oxidation (Fricke dosimetry), and outlines field-proven protocols for its spectrophotometric derivatization.

Fundamental Spectroscopic Properties of [Fe(H2​O)6​]2+

When dissolved in water, Mohr's salt dissociates to form the hexaaquo iron(II) complex, [Fe(H2​O)6​]2+ . The spectroscopic signature of this complex is defined by its electronic configuration.

The Laporte-Forbidden Nature of Fe(II)

Iron(II) in a weak-field aqueous environment adopts a high-spin d6 octahedral configuration. According to ligand field theory, the ground state is 5T2g​ . The only spin-allowed d-d electronic transition is to the 5Eg​ excited state. However, because this transition occurs between orbitals of the same parity (g to g), it is Laporte-forbidden.

Consequently, the molar absorptivity ( ϵ ) of this transition is extremely low. Furthermore, the crystal field splitting energy ( Δo​ ) for this complex is approximately 10,000 cm−1 [2]. This energy corresponds to an absorption maximum ( λmax​ ) in the near-infrared (NIR) region at roughly 1000 nm. Because there are no allowed transitions in the visible spectrum, pure [Fe(H2​O)6​]2+ solutions exhibit virtually no absorption bands between 250 nm and 800 nm, rendering them essentially colorless and transparent to standard UV-Vis detection[3].

Radiation-Induced Oxidation: The Fricke Dosimeter

Because direct UV-Vis measurement of Fe(II) is highly insensitive, analytical applications often rely on its controlled oxidation to Iron(III). The most prominent application of this principle is the Fricke Dosimeter , a standard in radiation chemistry and clinical radiotherapy calibration.

Mechanistic Causality

When an aerated, acidic solution of Mohr's salt is exposed to ionizing radiation, the radiation does not interact directly with the iron. Instead, it causes the radiolysis of water, generating highly reactive species: hydrogen atoms ( H∙ ), hydroxyl radicals ( ∙OH ), and hydrogen peroxide ( H2​O2​ )[4]. These species rapidly and quantitatively oxidize Fe(II) to Fe(III).

Unlike Fe(II), the resulting [Fe(H2​O)6​]3+ complex (and its sulfate-coordinated variants) exhibits intense Ligand-to-Metal Charge Transfer (LMCT) bands in the ultraviolet region. The absorption spectrum of the oxidized Fricke solution displays two distinct peaks at 224 nm and 304 nm[5]. The 304 nm peak is universally utilized for quantification because it is less susceptible to interference from organic impurities than the deep-UV 224 nm peak[5][6].

G A Ionizing Radiation (Water Radiolysis) B Reactive Species (•OH, HO2•, H2O2) A->B C Fe(II) Oxidation [Fe(H2O)6]2+ -> Fe3+ B->C D LMCT Absorption (UV Detection at 304 nm) C->D

Fig 1: Radiation-induced oxidation pathway of Fe(II) in Fricke dosimetry.

Advanced Gel Dosimetry

In modern 3D radiation mapping, Mohr's salt is embedded in gelatin matrices (Fricke gels). To shift the detection from the UV to the visible spectrum, chelators like Xylenol Orange (XO) are added. The unoxidized Fe(II) absorbs weakly at 442 nm, but upon radiation-induced oxidation, the newly formed Fe(III)-XO complex exhibits a strong, distinct absorption peak at 573 nm[7].

Colorimetric Complexation Strategies for Fe(II)

For direct quantification of Fe(II) without oxidation, researchers employ chromogenic chelating agents. The gold standard is 1,10-phenanthroline .

When 1,10-phenanthroline is introduced to a Mohr's salt solution, it displaces the water ligands to form the [Fe(phen)3​]2+ complex. This ligand induces a strong ligand field, forcing the iron into a low-spin d6 configuration. The resulting complex exhibits a highly intense Metal-to-Ligand Charge Transfer (MLCT) band with a λmax​ at 510 nm, turning the solution a vibrant red-orange[8][9].

G A Mohr's Salt (Fe2+ analyte) B Hydroxylamine (Reduces trace Fe3+) A->B C Acetate Buffer (pH 4-5 Optimization) B->C D 1,10-Phenanthroline (Chelation) C->D E [Fe(phen)3]2+ (Absorbance at 510 nm) D->E

Fig 2: Step-by-step chemical derivatization of Fe(II) for visible spectrophotometry.

Quantitative Data Summary

The following table synthesizes the spectroscopic parameters of Mohr's salt and its derivatives, providing a quick reference for assay design.

Species / ComplexWavelength ( λmax​ )Molar Absorptivity ( ϵ )Spectroscopic RegionDominant Transition Type
[Fe(H2​O)6​]2+ ∼1000 nm ∼1−2 M−1cm−1 Near-Infrared (NIR)d-d transition ( 5T2g​→5Eg​ )
[Fe(H2​O)6​]3+ 224 nm, 304 nm 2197 M−1cm−1 (at 304 nm)Ultraviolet (UV)Ligand-to-Metal Charge Transfer (LMCT)
[Fe(phen)3​]2+ 510 nm 1.1×104 M−1cm−1 Visible (Red-Orange)Metal-to-Ligand Charge Transfer (MLCT)
Fe(II) in FXG Gel 442 nmLowVisible (Blue-Violet)Weak d-d / Matrix Interaction
Fe(III)-Xylenol Orange 573 nmHighVisible (Yellow-Orange)LMCT / Ligand π→π∗

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the exact causality behind each reagent addition.

Protocol A: Standard Fricke Dosimeter Preparation and Readout

Purpose: To measure absorbed ionizing radiation dose via Fe(II) to Fe(III) oxidation.

  • Reagent Preparation: Dissolve 1 mM Mohr's salt ( (NH4​)2​Fe(SO4​)2​⋅6H2​O ) and 1 mM sodium chloride (NaCl) in 0.4 M sulfuric acid ( H2​SO4​ ).

    • Causality Insight: The H2​SO4​ prevents the precipitation of insoluble iron hydroxides. NaCl is added specifically to quench organic impurities that could trigger unwanted radical chain reactions, thereby standardizing the radiation chemical yield (G-value)[6].

  • Aeration: Ensure the solution is well-aerated.

    • Causality Insight: Dissolved oxygen is a mandatory electron acceptor in the radiolytic chain reaction; oxygen depletion leads to a non-linear dose response[4].

  • Irradiation: Expose the dosimeter to the radiation source (e.g., Co-60 or linear accelerator).

  • Spectrophotometric Readout: Transfer the irradiated solution to a quartz cuvette (UV-transparent). Measure the absorbance at 304 nm against an unirradiated blank[5].

  • Calculation: Calculate the absorbed dose using the known molar extinction coefficient of Fe(III) at 304 nm ( ϵ304​=2197 M−1cm−1 at 25∘C ).

Protocol B: Spectrophotometric Determination of Fe(II) using 1,10-Phenanthroline

Purpose: To accurately quantify trace Fe(II) concentrations in aqueous samples.

  • Sample Aliquot: Pipette a known volume (e.g., 5.0 mL) of the Mohr's salt analyte into a 50 mL volumetric flask[9].

  • Reduction Step: Add 1.0 mL of a 10% (w/v) hydroxylamine hydrochloride solution.

    • Causality Insight: Even highly stable Mohr's salt solutions may contain trace amounts of spontaneously oxidized Fe(III). Hydroxylamine acts as a reducing agent, converting all Fe(III) back to Fe(II) to ensure total iron quantification[9].

  • pH Optimization: Add 5.0 mL of sodium acetate/acetic acid buffer.

    • Causality Insight: The [Fe(phen)3​]2+ complex forms optimally between pH 3.5 and 5.5. If the solution is too acidic, the phenanthroline ligands protonate and fail to bind. If too basic, iron precipitates as Fe(OH)2​ [8][9].

  • Chelation: Add 2.0 mL of 0.5% 1,10-phenanthroline solution. Mix thoroughly and allow 10 minutes for color development[9].

  • Measurement: Dilute to the 50 mL mark with deionized water. Measure the absorbance at 510 nm using a double-beam UV-Vis spectrophotometer against a reagent blank[9].

References

  • Dose Response of Fricke Gel Dosimeters with Distinct Indicators - INAC 2024 | Proceedings Source: aben.org.br URL:[Link]

  • Kinetics, Mechanism, and Spectroscopy of the Reversible Binding of Nitric Oxide to Aquated Iron(II). An Undergraduate Source: uni-muenchen.de URL:[Link]

  • NPL REPORT IR 1 Gel dosimetry for direct measurement of dose distributions: 2.1.1 Fricke gels Source: npl.co.uk URL:[Link]

  • Spectrophotometric Iron(II) Analysis | PDF | Ultraviolet–Visible Spectroscopy Source: scribd.com URL:[Link]

  • Determination of the radiation chemical yield (G) for the Fricke chemical dosimetry system in photon and electron beams - NRC Publications Archive Source: canada.ca URL:[Link]

  • A Feasibility Study of Fricke Dosimetry as an Absorbed Dose to Water Standard for - Research journals - PLOS Source: plos.org URL:[Link]

  • Electronic Spectra of Transition Metal Complexes - Dalal Institute Source: dalalinstitute.com URL:[Link]

  • Ammonium Iron(II) Sulfate Synthesis Lab Manual - Studylib Source: studylib.net URL:[Link]

  • Detection of Ferrous Ions Using Double Beam UV-Visible Spectrophotometer - Metash Source: metashcorp.com URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermal Decomposition Pathway of Ammonium Iron(II) Sulfate

Abstract Ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), commonly known as Mohr's salt, is a double salt of significant importance in analytical chemistry and various industrial applications. Its thermal sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), commonly known as Mohr's salt, is a double salt of significant importance in analytical chemistry and various industrial applications. Its thermal stability and decomposition pathway are critical parameters for its handling, storage, and utilization in processes involving elevated temperatures. This technical guide provides a comprehensive analysis of the thermal decomposition of ammonium iron(II) sulfate, elucidating the multi-stage decomposition process, the influence of the atmospheric environment, and the identities of intermediate and final products. The guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the thermal behavior of this compound. The information presented is a synthesis of data from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and other analytical techniques, providing a robust and field-proven understanding of the topic.

Introduction: The Significance of Understanding Thermal Decomposition

Ammonium iron(II) sulfate is valued for its greater stability against oxidation compared to ferrous sulfate alone, making it a preferred primary standard in titrimetry.[1] However, when subjected to heat, it undergoes a series of complex chemical changes. A thorough understanding of this thermal decomposition pathway is paramount for several reasons:

  • Predictive Stability: Determining the temperature thresholds at which decomposition begins is crucial for defining safe storage and handling conditions.

  • Process Optimization: For industrial applications where ammonium iron(II) sulfate is a precursor or intermediate, knowledge of its decomposition is essential for controlling reaction conditions and ensuring desired product formation.

  • Analytical Accuracy: In analytical techniques that involve heating, such as gravimetric analysis, understanding the decomposition pathway is vital for accurate interpretation of results.

This guide will deconstruct the thermal decomposition of ammonium iron(II) sulfate into its constituent stages, providing clarity on the chemical transformations that occur as a function of temperature.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of ammonium iron(II) sulfate hexahydrate is not a single-step event but rather a sequence of overlapping and distinct reactions. This process can be broadly categorized into three main phases: dehydration, decomposition of the anhydrous salt with oxidation of the ferrous ion, and finally, the breakdown of the resulting sulfate compounds. The precise temperatures for these stages can vary depending on factors such as heating rate and the surrounding atmosphere.[2]

Stage 1: Dehydration - The Loss of Water of Crystallization

The initial stage of decomposition involves the endothermic loss of the six molecules of water of crystallization. This process typically begins at temperatures just above ambient and is largely completed by approximately 200°C. Thermogravimetric analysis (TGA) reveals a significant mass loss corresponding to the theoretical water content of the hexahydrate (approximately 27.5%). This dehydration often occurs in multiple, overlapping steps as the water molecules are sequentially removed from the crystal lattice. Studies have identified intermediate hydrates, such as those containing four and two water molecules, before the formation of the anhydrous salt.

The overall dehydration reaction can be summarized as:

(NH₄)₂Fe(SO₄)₂·6H₂O(s) → (NH₄)₂Fe(SO₄)₂(s) + 6H₂O(g)

Stage 2: Decomposition of the Anhydrous Salt and Oxidation

Once the water of crystallization has been expelled, the anhydrous ammonium iron(II) sulfate begins to decompose. This stage is more complex and is significantly influenced by the composition of the surrounding atmosphere. In a static air or oxidizing atmosphere, the decomposition is accompanied by the oxidation of the iron(II) to iron(III). This oxidative decomposition typically commences around 230°C.

The decomposition of the ammonium and sulfate ions leads to the evolution of ammonia (NH₃), sulfur dioxide (SO₂), and water vapor. The solid-state products are a series of iron sulfates and ammonium-iron sulfates. Intermediates such as (NH₄)Fe(SO₄)₂ and Fe₂(SO₄)₃ have been identified in this temperature range.

A simplified representation of the key reactions in an oxidizing atmosphere is as follows:

2(NH₄)₂Fe(SO₄)₂(s) + O₂(g) → 2(NH₄)Fe(SO₄)₂(s) + 2NH₃(g) + H₂O(g)

And subsequently:

2(NH₄)Fe(SO₄)₂(s) → Fe₂(SO₄)₃(s) + 2NH₃(g) + SO₂(g) + H₂O(g)

In an inert atmosphere, the decomposition pathway is altered. While the initial breakdown of the ammonium and sulfate groups still occurs, the oxidation of iron(II) is suppressed or delayed to higher temperatures.

Stage 3: Final Decomposition to Iron Oxide

At higher temperatures, typically above 500°C, the intermediate iron sulfate compounds undergo further decomposition to yield the final solid product. In an oxidizing atmosphere, this final product is predominantly iron(III) oxide (α-Fe₂O₃, hematite).[3] This stage is characterized by the release of sulfur trioxide (SO₃) and any remaining volatile components.

The decomposition of ferric sulfate is represented by the following equation:

Fe₂(SO₄)₃(s) → Fe₂O₃(s) + 3SO₃(g)

The complete thermal decomposition of ammonium iron(II) sulfate hexahydrate in an oxidizing atmosphere ultimately yields iron(III) oxide, water vapor, ammonia, and sulfur oxides.

Visualizing the Decomposition Pathway

The following diagram illustrates the sequential nature of the thermal decomposition of ammonium iron(II) sulfate in an oxidizing atmosphere.

G A (NH₄)₂Fe(SO₄)₂·6H₂O (Mohr's Salt) C Intermediate Hydrates (e.g., ·4H₂O, ·2H₂O) A->C ~100-150°C -4H₂O B (NH₄)₂Fe(SO₄)₂ (Anhydrous Salt) D (NH₄)Fe(SO₄)₂ + Fe₂(SO₄)₃ (Ammonium Iron(III) and Ferric Sulfates) B->D ~230-450°C + O₂ (air) - NH₃, H₂O F Gaseous Products (H₂O, NH₃, SO₂, SO₃) B->F C->B ~150-200°C -2H₂O E Fe₂O₃ (Iron(III) Oxide) D->E >500°C - SO₃ D->F E->F Final Gaseous Byproducts G cluster_prep Sample Preparation cluster_analysis TGA-DTA Analysis cluster_data Data Interpretation A Obtain Homogeneous (NH₄)₂Fe(SO₄)₂·6H₂O Sample B Weigh 5-10 mg of Sample A->B C Place in Tared TGA Crucible B->C D Load Sample into TGA-DTA Instrument C->D E Set Temperature Program (30-800°C at 10°C/min) D->E F Set Purge Gas (Air or N₂ at 50 mL/min) E->F G Run Analysis F->G H Analyze TGA Curve (Mass Loss vs. Temp) G->H K Correlate Data and Determine Pathway H->K I Analyze DTG Curve (Rate of Mass Loss) I->K J Analyze DTA Curve (Endo/Exothermic Events) J->K

Caption: Experimental workflow for the TGA-DTA analysis of ammonium iron(II) sulfate.

Conclusion

The thermal decomposition of ammonium iron(II) sulfate hexahydrate is a well-defined, multi-stage process that is highly dependent on temperature and the surrounding atmosphere. The initial dehydration is followed by the decomposition of the anhydrous salt, which, in the presence of air, involves the oxidation of Fe(II) to Fe(III). The final stage involves the breakdown of intermediate sulfate compounds to yield iron(III) oxide. A systematic approach using techniques such as TGA-DTA allows for a detailed and quantitative understanding of this decomposition pathway. The insights provided in this guide are essential for the safe and effective use of ammonium iron(II) sulfate in research and industrial settings.

References

  • López-Delgado, A., et al. (2014). Thermal decomposition of ferric and ammonium sulphates obtained by bio-oxidation of water pickling liquors with Thiobacillus ferrooxidans. ResearchGate. [Link]

  • Tsyganova, I. V., & Balykin, V. P. (2018). Thermogravimetric analysis of ammonium-iron(II) sulphate.
  • El-Sayed, G. O., et al. (2011). Thermogravimetric Analysis of a Cellulosic Fabric Incorporated with Ammonium Iron (II)Sulfate Hexahydrate as a Flame-retardant. Journal of Industrial Textiles, 41(1), 48-64.
  • Frank, E., Varriale, M. C., & Bristoti, A. (1979). Moessbauer studies of the thermal decomposition of iron(II) ammonium sulphate hexahydrate. Journal of Thermal Analysis, 17(1), 141-150.
  • Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Torontech. [Link]

  • savvy-chemist. (2015, June 22). Building and balancing chemical equations (4) Thermal decomposition. [Link]

  • Frost, R. L., et al. (2005). Thermal decomposition of ammonium jarosite (NH4)Fe3(SO4)2(OH)6. Journal of Thermal Analysis and Calorimetry, 82(3), 645-650.
  • Frank, E., Varriale, M., & Bristoti, A. (1979). Mössbauer studies of the thermal decomposition of iron(II) ammonium sulphate hexahydrate. Semantic Scholar. [Link]

  • Chipera, S. J., Vaniman, D. T., & Carey, J. W. (n.d.).
  • Seiko Instruments Inc. (n.d.).
  • Vedantu. (n.d.). Preparation of Mohr's Salt: Step-by-Step Guide for Students. [Link]

  • OpenStax. (n.d.). 4.1 Writing and Balancing Chemical Equations. [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • Clifton, C. G. (1972). Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 76A(1), 41-49.
  • BYJU'S. (n.d.). Mohr Salt Titration with KMnO4. [Link]

  • Masset, P. J., et al. (2004). TG/DTA/MS study of the thermal decomposition of FeSO4 center dot 6H(2)O. Journal of Thermal Analysis and Calorimetry, 78(3), 877-886.
  • Scribd. (n.d.). Mohr's Salt Solution Preparation Guide. [Link]

  • de Oliveira, A. J. A., et al. (2023). Synthesis, Thermal Analysis, Spectroscopic Properties, and Degradation Process of Tutton Salts Doped with AgNO3 or H3BO3. Crystals, 13(5), 794.
  • Sciencemadness.org. (n.d.). Experiment 4 Preparation of Ammonium Iron(II) Sulfate Hexahydrate, (NH4)2Fe(SO4)2. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Metrological Preparation and Standardization of 0.1 N Ammonium Iron(II) Sulfate (Mohr's Salt) Solution

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Application Scope: Redox Titrimetry, Chemical Oxygen Demand (COD) Determination, and Pharmacopeial Assays Mechanistic Rationale & Reag...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Application Scope: Redox Titrimetry, Chemical Oxygen Demand (COD) Determination, and Pharmacopeial Assays

Mechanistic Rationale & Reagent Selection

The preparation of standard ferrous volumetric solutions requires rigorous control over oxidation states. This protocol outlines the synthesis and standardization of 0.1 N Ammonium Iron(II) Sulfate, commonly known as Mohr's salt.

  • Primary Reagent Selection: Standard iron(II) sulfate ( FeSO4​⋅7H2​O ) is highly susceptible to efflorescence and rapid oxidation by atmospheric oxygen. In contrast, Mohr's salt ( (NH4​)2​Fe(SO4​)2​⋅6H2​O ) incorporates ammonium ions that stabilize the monoclinic crystal lattice. This makes it 1, ensuring a precise ferrous ion content for analytical volumetry[1].

  • Acidification During Preparation: In neutral aqueous solutions, Fe2+ undergoes rapid hydrolysis, forming insoluble iron hydroxides that manifest as a turbid brown precipitate. The addition of dilute sulfuric acid ( H2​SO4​ ) lowers the pH, shifting the equilibrium to keep iron in its +2 oxidation state and 2[1][2].

  • Phosphoric Acid in Standardization: During standardization against Potassium Dichromate ( K2​Cr2​O7​ ), phosphoric acid ( H3​PO4​ ) is added to the titration flask. As Fe2+ is oxidized to Fe3+ , the accumulating ferric ions impart a yellow tint to the solution, which can obscure the visual endpoint. H3​PO4​ acts as a masking agent, chelating Fe3+ to form the colorless complex [Fe(HPO4​)]+ . Crucially, this complexation decreases the reduction potential of the Fe3+/Fe2+ couple, ensuring the indicator 3[4][3].

Physicochemical Specifications

Table 1: Quantitative Reagent Specifications

ParameterValue / Specification
Chemical Formula (NH4​)2​Fe(SO4​)2​⋅6H2​O
Molar Mass 392.14 g/mol
Equivalent Weight 392.14 g/eq (1 electron transfer: Fe2+→Fe3++e− )
Target Normality 0.1 N
Mass Required for 1 L 39.21 g (Theoretical)
Primary Standard Potassium Dichromate ( K2​Cr2​O7​ , Eq. Wt. = 49.03 g/eq)

(Note: While some literature erroneously conflates molarity and normality for dichromate[4], a true 0.1 N K2​Cr2​O7​ solution requires exactly 4.903 g/L because the dichromate ion accepts 6 electrons during reduction.)

Workflow Visualization

Workflow cluster_prep Phase 1: Reagent Synthesis cluster_std Phase 2: Metrological Standardization Weigh Weigh 39.21 g Mohr's Salt Acidify Dissolve in H2O + 20 mL Dilute H2SO4 Weigh->Acidify Prevent Hydrolysis Volume Dilute to 1000 mL (Approx. 0.1 N FAS) Acidify->Volume FAS_Aliquot Aliquot 25.0 mL FAS Solution Volume->FAS_Aliquot Sample Transfer AddAcids Add H2SO4 & H3PO4 + Diphenylamine Sulfonate FAS_Aliquot->AddAcids Titrate Titrate with 0.1 N K2Cr2O7 (Green to Purple) AddAcids->Titrate Complex Fe3+ Calc Calculate Exact Normality N(FAS) = (N_K2Cr2O7 × V_K2Cr2O7) / V_FAS Titrate->Calc

Figure 1: Logical workflow for the synthesis and standardization of 0.1 N FAS.

Experimental Protocols

Protocol 4.1: Synthesis of 0.1 N Ammonium Iron(II) Sulfate (FAS)
  • Weighing: Accurately weigh 39.21 g of analytical grade Ammonium Iron(II) Sulfate Hexahydrate using an analytical balance.

  • Acidification: Transfer the salt to a 1000 mL volumetric flask. Add approximately 400 mL of freshly boiled and cooled deionized water.

  • Stabilization: Slowly add 20.0 mL of dilute sulfuric acid ( H2​SO4​ , 10% v/v) to the flask while swirling. Causality: This step is mandatory to prevent the precipitation of ferric hydroxide.

  • Volume Adjustment: Once completely dissolved, dilute to the 1000 mL mark with deionized water. Invert the flask 10–15 times to ensure homogeneity.

Protocol 4.2: Preparation of 0.1 N Potassium Dichromate (Primary Standard)
  • Drying: Dry primary standard grade K2​Cr2​O7​ in an oven at 150°C for 2 hours and cool in a desiccator.

  • Dissolution: Weigh exactly 4.903 g of the dried K2​Cr2​O7​ and dissolve it in deionized water in a 1000 mL volumetric flask. Dilute to the mark. This yields an exact 0.1000 N solution.

Protocol 4.3: Standardization Procedure (Self-Validating System)

To ensure trustworthiness, this protocol utilizes a blank validation step to account for titrant consumed by the indicator or impurities.

  • Aliquot Transfer: Pipette exactly 25.00 mL of the prepared FAS solution into a 250 mL Erlenmeyer flask.

  • Acid Addition: Carefully add 5.0 mL of concentrated H2​SO4​ and 5.0 mL of concentrated H3​PO4​ to the flask.

  • Indicator: Add 5 drops of sodium diphenylamine sulfonate indicator (0.2% w/v aqueous solution).

  • Titration: Titrate with the standard 0.1 N K2​Cr2​O7​ solution from a Class A burette. The solution will initially appear pale green (due to Cr3+ formation).

  • Endpoint: Continue titrating dropwise until the solution flashes to a permanent, intense purple/violet color. Record the volume.

  • Blank Titration (System Suitability): Repeat steps 2-5 omitting the FAS solution (replace with 25 mL deionized water). Subtract this blank volume from the sample titration volume.

Data Presentation & System Validation

Calculate the exact normality of the FAS solution using the following equation:

NFAS​=VFAS​NK2​Cr2​O7​​×(VTitrant​−VBlank​)​

Table 2: Standardization Data Log (Example Validation Run)

Titration RunVolume of FAS Aliquot (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Net Vol. of 0.1NK2​Cr2​O7​ (mL)Calculated Normality (N)
Blank 0.000.000.050.05 N/A
Replicate 1 25.000.0524.9524.85 (Adjusted)0.0994
Replicate 2 25.0024.9549.8524.85 (Adjusted)0.0994
Replicate 3 25.000.0024.9524.90 (Adjusted)0.0996
System Average ----0.0995 ± 0.0001 N

Quality Control Note: The relative standard deviation (RSD) of the replicates must be ≤0.2% to validate the metrological integrity of the standardization.

References

  • Ammonium iron(II)
  • Pdf&rendition 1 | PDF | Titration | Chemistry - Scribd Source: scribd.com
  • Application Notes: Chromic Acid Titration for Quantitative Analysis - Benchchem Source: benchchem.com
  • Secondary Aluminum: Emission Test Report: Vista Metals Corporation, Fontana, California Source: epa.gov

Sources

Application

Application Note: Accurate Determination of Chemical Oxygen Demand (COD) Using the Dichromate Titrimetric Method with Ammonium Iron(II) Sulfate

Abstract This document provides a comprehensive guide for the determination of Chemical Oxygen Demand (COD) in aqueous samples, a critical measure of water quality and pollution. It details the principles and execution o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the determination of Chemical Oxygen Demand (COD) in aqueous samples, a critical measure of water quality and pollution. It details the principles and execution of the dichromate reflux titrimetric method, with a specific focus on the preparation, standardization, and application of ammonium iron(II) sulfate, also known as Ferrous Ammonium Sulfate (FAS), as the titrant. This protocol is designed for researchers, environmental scientists, and quality control professionals seeking a robust and reliable methodology compliant with established standards such as EPA Method 410.1 and Standard Methods 5220D.[1]

Introduction to Chemical Oxygen Demand (COD)

Chemical Oxygen Demand (COD) is a fundamental parameter in water and wastewater analysis. It quantifies the amount of dissolved oxygen required to chemically oxidize both organic and inorganic substances present in a water sample.[2] High COD levels are indicative of significant pollution, which can deplete the oxygen available to aquatic life and disrupt ecosystems.[1][2] Consequently, accurate COD measurement is essential for assessing the pollution load of wastewater, monitoring the efficiency of treatment processes, and ensuring compliance with environmental regulations.

The dichromate reflux method is the most widely accepted and authoritative technique for COD determination due to its high oxidative power, capable of oxidizing 95-100% of most organic materials.[3] This method involves two key stages:

  • Sample Digestion: The sample is refluxed with a known excess of a strong oxidant, potassium dichromate (K₂Cr₂O₇), in a highly acidic environment (H₂SO₄) and at elevated temperatures (150°C).[3]

  • Titration: The amount of unreacted (excess) dichromate is then determined by titrating the solution with a standardized reducing agent, ammonium iron(II) sulfate (FAS) .[3]

This application note will provide an in-depth protocol with an emphasis on the critical role of the FAS titrant.

Principle of the Dichromate COD Method

The determination of COD via the dichromate method is a classic example of a back-titration redox reaction.

Stage 1: Oxidation of Organic Matter In the first stage, the sample is heated in the presence of a known excess of potassium dichromate, sulfuric acid, and a silver sulfate catalyst. The strong oxidizing environment converts most organic compounds to carbon dioxide and water. The hexavalent chromium (Cr⁶⁺) in the orange dichromate ion is reduced to the trivalent chromium (Cr³⁺), which has a characteristic blue-green color.[3]

Equation 1: General Oxidation Reaction CₙHₐOₑNₙ + dCr₂O₇²⁻ + (8d+c)H⁺ → nCO₂ + [(a+3c)/2]H₂O + cNH₄⁺ + 2dCr³⁺

The silver sulfate acts as a catalyst, accelerating the oxidation of certain recalcitrant compounds like straight-chain aliphatic and aromatic hydrocarbons.[4]

Stage 2: Titration of Excess Dichromate After the digestion is complete, the solution contains both the Cr³⁺ ions formed during oxidation and the unreacted Cr₂O₇²⁻ ions. To quantify the unreacted dichromate, the cooled solution is titrated with a standardized solution of ammonium iron(II) sulfate (FAS). The ferrous ions (Fe²⁺) in the FAS solution reduce the remaining dichromate (Cr₂O₇²⁻) to chromic ions (Cr³⁺).

Equation 2: Titration Reaction 6Fe²⁺ + Cr₂O₇²⁻ + 14H⁺ → 6Fe³⁺ + 2Cr³⁺ + 7H₂O

The endpoint of this titration is identified using a ferroin indicator. This indicator forms a stable, reddish-brown complex with Fe²⁺. During the titration, as long as excess dichromate is present, any added Fe²⁺ is immediately oxidized to Fe³⁺. Once all the dichromate has been consumed, the first excess drop of FAS provides Fe²⁺ ions that complex with the indicator, causing a sharp color change from blue-green to reddish-brown.[5]

The Critical Reagent: Ammonium Iron(II) Sulfate (FAS) Solution

The accuracy of the COD result is directly dependent on the precise molarity of the FAS titrant. Since FAS solutions are susceptible to air oxidation (Fe²⁺ → Fe³⁺), they must be standardized daily before use.[6]

Preparation of ~0.25 M FAS Solution
  • Add approximately 600 mL of deionized water to a 1000 mL volumetric flask.

  • Carefully and slowly add 20 mL of concentrated sulfuric acid (H₂SO₄). The solution will become hot.[7]

  • Weigh out 98.0 g of high-purity ammonium iron(II) sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) and add it to the flask.[8]

  • Swirl the flask to dissolve the salt completely.

  • Allow the solution to cool to room temperature.

  • Dilute to the 1000 mL mark with deionized water. Mix thoroughly. Store in a tightly capped, dark bottle.[6]

Causality Insight: The addition of sulfuric acid is crucial. It creates an acidic environment that inhibits the atmospheric oxidation of the ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions, thereby enhancing the stability of the solution.[9]

Standardization of FAS Solution

This procedure establishes the exact molarity of the prepared FAS solution and is a mandatory daily quality control step.[10]

  • Pipette 10.00 mL of standard 0.2500 N (0.04167 M) potassium dichromate (K₂Cr₂O₇) primary standard solution into a 250 mL Erlenmeyer flask.

  • Add approximately 90 mL of deionized water.

  • Slowly and carefully, add 30 mL of concentrated sulfuric acid while swirling.[6]

  • Cool the mixture to room temperature.

  • Add 2-3 drops of ferroin indicator solution.[6]

  • Titrate with the prepared FAS solution from a burette. The endpoint is reached when the color changes sharply from blue-green to reddish-brown.[5]

  • Record the volume of FAS titrant used. Repeat the titration at least two more times for precision.

Calculation of FAS Molarity: Molarity of FAS = (Volume of K₂Cr₂O₇ × Molarity of K₂Cr₂O₇) / Volume of FAS used

ParameterSymbolExample Value
Volume of K₂Cr₂O₇V_dichromate10.00 mL
Molarity of K₂Cr₂O₇M_dichromate0.04167 M
Volume of FAS UsedV_FAS9.95 mL
Calculated Molarity M_FAS (10.00 × 0.04167) / 9.95 = 0.04188 M
Table 1: Example FAS Standardization Calculation

Detailed Experimental Protocol: COD Determination

This protocol is based on the open reflux method, suitable for a wide range of sample concentrations.

Apparatus and Reagents
  • Apparatus: Reflux apparatus with 500 mL Erlenmeyer flasks and 300 mm Allihn condensers, hot plate, 50 mL burette, pipettes, and standard volumetric glassware.[10]

  • Reagents:

    • Standard Potassium Dichromate Digestion Solution (0.2500 N): Dissolve 12.259 g of K₂Cr₂O₇ (primary standard grade, dried at 150°C for 2 hours) in deionized water and dilute to 1000 mL.[5]

    • Sulfuric Acid Reagent: Concentrated H₂SO₄ containing 22 g of silver sulfate (Ag₂SO₄) per 9 lb bottle. Allow 1-2 days for dissolution.[6]

    • Ammonium Iron(II) Sulfate (FAS) Titrant: Prepared and standardized as described in Section 3.

    • Ferroin Indicator Solution: Commercially available or prepared by dissolving 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of FeSO₄·7H₂O in water and diluting to 100 mL.[7]

    • Mercuric Sulfate (HgSO₄): Analytical grade crystals. Used to complex chlorides, a common interference.

    • Potassium Hydrogen Phthalate (KHP) Standard: Used as a quality control check. Dissolve 0.425 g of primary standard KHP in water and dilute to 1000 mL. This solution has a theoretical COD of 500 mg/L.[7]

Experimental Workflow

COD_Workflow cluster_prep Preparation cluster_digestion Digestion (Oxidation) cluster_titration Titration (Quantification) cluster_analysis Analysis Sample Sample Collection & Homogenization AddReagents 1. Add Sample/Blank/QC 2. Add HgSO₄ 3. Add K₂Cr₂O₇ 4. Add H₂SO₄ Reagent Sample->AddReagents Blank Blank Preparation (Deionized Water) Blank->AddReagents QC QC Standard Prep (KHP Solution) QC->AddReagents Reflux Reflux at 150°C for 2 hours AddReagents->Reflux Cool Cool to Room Temperature Reflux->Cool Titrate Titrate with Standardized Ammonium Iron(II) Sulfate using Ferroin Indicator Cool->Titrate Calculate Calculate COD (mg/L O₂) Titrate->Calculate

Figure 1: General workflow for COD determination by the titrimetric method.

Step-by-Step Procedure
  • Sample Preparation: Pipette 50.0 mL of the sample (or a smaller aliquot diluted to 50.0 mL) into a 500 mL refluxing flask. If the sample contains significant settleable solids, homogenize it first.[5]

  • Blank and QC Preparation: Prepare a blank by using 50.0 mL of deionized water instead of the sample. It is highly recommended to also run a 50.0 mL aliquot of the KHP standard solution as a quality control check.[6][11]

  • Chloride Removal: Add 1 g of mercuric sulfate (HgSO₄) to the flask and swirl to mix. Add more if the chloride concentration is expected to exceed 2000 mg/L (maintain a 10:1 ratio of HgSO₄:Cl⁻).[4] This step is critical as chlorides are a positive interference, being oxidized by dichromate.

  • Digestion:

    • Carefully add 25.0 mL of the 0.2500 N K₂Cr₂O₇ digestion solution to the flask.

    • Very slowly, add 75 mL of the sulfuric acid reagent, swirling the flask in a cold water bath to dissipate the significant heat generated.[12] CAUTION: This step must be performed in a fume hood with appropriate personal protective equipment (PPE).

    • Add a few glass boiling beads to prevent bumping.[13]

    • Attach the flask to the condenser and turn on the cooling water.

    • Heat the flask on a hot plate and reflux for 2 hours. The solution should be boiling gently.[7]

  • Titration:

    • After 2 hours, turn off the heat and allow the apparatus to cool.

    • Wash down the inside of the condenser with about 25 mL of deionized water, collecting the rinsate in the flask.[5]

    • Disconnect the flask and dilute the contents to a total volume of about 350 mL with deionized water. Cool to room temperature.

    • Add 2-4 drops of ferroin indicator.[13]

    • Place the flask on a magnetic stirrer and titrate rapidly with your standardized FAS solution.[6]

    • The endpoint is the first sharp color change from blue-green to a reddish-brown.[5] Record the volume of FAS used.

Calculations and Data Interpretation

The COD is calculated using the difference in the volume of FAS titrant required for the blank and the sample.

Equation 3: COD Calculation COD (mg O₂/L) = [ (A - B) × M × 8000 ] / V

Where:

  • A = Volume of FAS used for the blank (mL)

  • B = Volume of FAS used for the sample (mL)

  • M = Molarity of the FAS solution (mol/L), as determined in section 3.2

  • 8000 = Milli-equivalent weight of oxygen (8) × 1000 (mL/L)

  • V = Volume of the sample used (mL)

Sample IDSample Volume (V)FAS Molarity (M)FAS for Blank (A)FAS for Sample (B)Calculated COD (mg/L)
Influent50.0 mL0.04188 M24.85 mL12.10 mL[(24.85-12.10) × 0.04188 × 8000] / 50.0 = 85.4
Effluent50.0 mL0.04188 M24.85 mL21.55 mL[(24.85-21.55) × 0.04188 × 8000] / 50.0 = 22.1
KHP Std50.0 mL0.04188 M24.85 mL10.15 mL[(24.85-10.15) × 0.04188 × 8000] / 50.0 = 98.4
Table 2: Sample Data and COD Calculation

The result for the KHP standard should be within a pre-defined acceptance range (e.g., ±10%) of the theoretical 500 mg/L value to validate the analytical run.

Quality Control and Troubleshooting

A robust COD analysis relies on stringent quality control.

  • The Blank: The blank titration value (A) represents the total amount of dichromate added and corrects for any trace organic matter in the reagents. It is essential for accurate calculation.[6]

  • QC Standard: Regularly analyzing a standard of known concentration, like KHP, verifies the integrity of the reagents and the entire analytical process.[11]

  • Interferences:

    • Chlorides: The most significant interference. While mercuric sulfate is effective, samples with very high chloride content (>2000 mg/L) may require specialized procedures.[14]

    • Nitrites: Nitrite (NO₂⁻) can be oxidized and cause a positive interference. This can be mitigated by adding sulfamic acid to the sample before digestion.[4]

    • Reduced Inorganics: Species like ferrous iron (Fe²⁺) and sulfide (S²⁻) will be oxidized and contribute to the COD value.[4]

COD_Reactions cluster_oxidation Digestion Phase (Reflux) cluster_titration Titration Phase Cr2O7_excess Cr₂O₇²⁻ (Known Excess) Cr3_formed Cr³⁺ (Formed) Cr2O7_excess->Cr3_formed Cr2O7_unreacted Cr₂O₇²⁻ (Unreacted) Cr2O7_excess->Cr2O7_unreacted remains Organics Organic Matter Organics->Cr3_formed is oxidized by Cr3_final Cr³⁺ (Final) Cr2O7_unreacted->Cr3_final is reduced to FAS Fe²⁺ (from FAS) FAS->Cr2O7_unreacted reduces Fe3 Fe³⁺ FAS->Fe3 is oxidized to

Sources

Method

Application Note: Quantitative Determination of Iron(II) via Redox Titration with Potassium Dichromate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Methodology: Potentiometrically-optimized Volumetric Redox Titration Introduction & Mechanistic Principles The quantitative determinat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Methodology: Potentiometrically-optimized Volumetric Redox Titration

Introduction & Mechanistic Principles

The quantitative determination of iron(II) ( Fe2+ ) using potassium dichromate ( K2​Cr2​O7​ ) is a cornerstone redox titration method utilized in pharmaceutical quality control and metallurgical analysis. Unlike potassium permanganate, potassium dichromate is highly stable in aqueous solutions and serves as a primary standard, meaning it can be weighed directly to prepare a titrant of exact normality without requiring secondary standardization [1].

The core analytical reaction is a 6-electron transfer process strictly dependent on an acidic medium:

Cr2​O72−​+6Fe2++14H+→2Cr3++6Fe3++7H2​O
The Causality of Experimental Design: The Role of Phosphoric Acid

A critical challenge in this protocol is endpoint detection. The titration utilizes a redox indicator, typically sodium diphenylamine sulfonate, which has a transition potential of approximately +0.85 V[2]. The standard reduction potential of the Cr2​O72−​/Cr3+ couple is +1.33 V, while the Fe3+/Fe2+ couple is +0.77 V.

If the titration is performed in a simple sulfuric acid medium, the potential jump at the equivalence point is insufficiently sharp to trigger a distinct color change because the Fe3+/Fe2+ potential (+0.77 V) is too close to the indicator's transition potential (+0.85 V) [3].

To engineer a self-validating system, phosphoric acid ( H3​PO4​ ) is introduced. Phosphoric acid acts as a complexing agent, binding to the newly formed Fe3+ ions to create highly stable, colorless complexes (e.g., [Fe(PO4​)] ) [4]. According to the Nernst equation, drastically reducing the concentration of free Fe3+ lowers the formal reduction potential of the Fe3+/Fe2+ couple to approximately +0.40 V [4].

This thermodynamic manipulation serves two causal purposes:

  • Thermodynamic Shift: It widens the potential difference between the two redox couples, creating a massive, sharp potential jump at the equivalence point that perfectly triggers the +0.85 V transition potential of the indicator [4].

  • Optical Clarity: It removes the intense yellow color of aqueous Fe3+ , preventing it from optically masking the indicator's transition from green (due to Cr3+ generation) to a persistent violet [3].

Mechanism A Fe³⁺ Accumulation (Yellow Color) B Addition of H₃PO₄ A->B Masks endpoint C Formation of Colorless [Fe(PO₄)] Complex B->C Complexes Fe³⁺ D Lowered Fe³⁺/Fe²⁺ Redox Potential (~+0.4V) C->D Nernst Eq Shift E Sharp Potential Jump at Equivalence Point D->E Increases ΔE F Diphenylamine Sulfonate Oxidation (~+0.85V) E->F Triggers G Distinct Endpoint (Green to Violet) F->G Visual Signal

Mechanism of Phosphoric Acid and Indicator in Dichromate Titration

Quantitative Data & Reagent Specifications

To ensure reproducibility, the thermodynamic parameters and reagent roles must be strictly controlled.

Table 1: Standard vs. Modified Reduction Potentials

Redox CoupleStandard Potential ( E∘ )Modified Potential (with H3​PO4​ )
Cr2​O72−​/Cr3+ +1.33 V+1.33 V
Fe3+/Fe2+ +0.77 V~ +0.40 V
Diphenylamine Sulfonate (Ind)+0.85 V+0.85 V

Table 2: Reagents and Functional Roles

ReagentFormulaExperimental Role / Causality
Potassium Dichromate K2​Cr2​O7​ Primary standard / Oxidizing agent. Highly stable, no secondary standardization needed.
Ammonium Iron(II) Sulfate (NH4​)2​Fe(SO4​)2​⋅6H2​O Analyte (Mohr's Salt). Chosen over FeSO4​ because the double salt resists atmospheric oxidation.
Sulfuric Acid H2​SO4​ Provides the 14 H+ ions required per reaction cycle and suppresses Fe2+ hydrolysis.
Phosphoric Acid H3​PO4​ Complexes Fe3+ , lowers redox potential, and clears the solution optically.
Sodium Diphenylamine Sulfonate C12​H10​NNaO3​S Redox indicator. Oxidizes at +0.85 V to yield a sharp violet endpoint.

Experimental Protocol: Step-by-Step Methodology

This protocol outlines the standardization of an ammonium iron(II) sulfate (FAS) solution using a primary standard K2​Cr2​O7​ solution [3].

Workflow S1 1. Prepare Standard K₂Cr₂O₇ Solution S2 2. Aliquot Analyte (Fe²⁺ Solution) S1->S2 S3 3. Acidify Solution (Add dil. H₂SO₄) S2->S3 S4 4. Add Phosphoric Acid (H₃PO₄) S3->S4 S5 5. Add Indicator (Diphenylamine Sulfonate) S4->S5 S6 6. Titrate with K₂Cr₂O₇ (Dropwise near endpoint) S5->S6 S7 7. Endpoint Reached (Persistent Violet Color) S6->S7 Observe color change

Step-by-step workflow for the dichromate-iron(II) redox titration.

Phase 1: Preparation of Primary Standard K2​Cr2​O7​ (0.0167 M / 0.1 N)
  • Dry analytical grade K2​Cr2​O7​ in an oven at 150°C for 2 hours to remove surface moisture, then cool in a desiccator.

  • Accurately weigh ~4.90 g of the dried K2​Cr2​O7​ using an analytical balance.

  • Dissolve the salt in deionized water and quantitatively transfer it to a 1000 mL volumetric flask. Dilute to the mark and mix thoroughly [3].

Phase 2: Preparation of the Analyte (Ammonium Iron(II) Sulfate)
  • Weigh approximately 39.2 g of ammonium iron(II) sulfate hexahydrate.

  • Dissolve the solid in 100 mL of 1 M H2​SO4​ . Causality: The acid prevents the hydrolysis of the iron(II) ions and mitigates premature oxidation by dissolved atmospheric oxygen.

  • Transfer to a 1000 mL volumetric flask, dilute to the mark with deionized water, and mix.

Phase 3: Titration Execution
  • Pipette exactly 25.00 mL of the Fe2+ analyte solution into a 250 mL Erlenmeyer flask.

  • Add 20 mL of dilute sulfuric acid (1 M) to provide the necessary acidic environment.

  • Critical Step: Add 5 mL of 85% phosphoric acid ( H3​PO4​ ) and swirl to ensure complete mixing [2].

  • Add 5-8 drops of sodium diphenylamine sulfonate indicator (0.2% w/v aqueous solution)[3].

  • Fill a 50.00 mL burette with the standard K2​Cr2​O7​ solution and record the initial volume.

  • Begin titrating. The solution will initially turn green as Cr3+ ions are generated.

  • As the equivalence point approaches, add the titrant dropwise. The endpoint is reached when the addition of a single drop causes a sharp color change from green to a permanent, deep violet/purple[2].

  • Record the final burette reading. Repeat the titration until concordant results (within 0.05 mL) are achieved.

Data Analysis & Calculations

The stoichiometry of the reaction dictates that 1 mole of dichromate reacts with 6 moles of iron(II). To calculate the exact molarity of the Fe2+ solution:

MFe2+​=VFe2+​6×MCr2​O72−​​×VCr2​O72−​​​

Where:

  • MCr2​O72−​​ = Molarity of the standard dichromate solution.

  • VCr2​O72−​​ = Volume of dichromate used (concordant titre value in mL).

  • VFe2+​ = Volume of the iron(II) analyte pipetted (25.00 mL).

Troubleshooting and Optimization

Table 3: Common Experimental Issues and Solutions

Observation / IssueRoot CauseCorrective Action
Sluggish color change at endpoint Insufficient H3​PO4​ added, leaving free Fe3+ in solution.Ensure exactly 5-7 mL of 85% H3​PO4​ is added prior to titration[4].
Brown/Yellow tint masking the endpoint Incomplete complexation of Fe3+ or insufficient acid ( H+ ).Verify H2​SO4​ concentration; add additional H3​PO4​ to clarify the solution.
Premature indicator oxidation Localized high concentrations of titrant due to poor mixing.Swirl the Erlenmeyer flask continuously and vigorously during titration.
Inconsistent titre volumes Analyte solution oxidized by air over time.Always prepare Fe2+ solutions in H2​SO4​ and use them promptly.

References

  • Determination of iron using potassium dichromate: Redox indicators. uwimona.edu.jm.[Link]

  • 3.8: Determination of Iron using Potassium Dichromate. Chemistry LibreTexts.[Link]

  • The role of H3PO4 in the estimation of Fe(II) with K2Cr2O7 using diphenylamine sulphonate as indicator. Prepp.[Link]

Application

Application Notes & Protocols: Ammonium Iron(II) Sulfate as a Homogeneous Catalyst for Fenton Oxidation

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Ammonium Iron(II) Sulfate as a stable and reliable homogeneous catalyst for Fenton o...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Ammonium Iron(II) Sulfate as a stable and reliable homogeneous catalyst for Fenton oxidation. It elucidates the underlying chemical principles, outlines critical operational parameters, and provides robust, step-by-step protocols for practical implementation.

Introduction: The Power of Fenton Chemistry

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment procedures designed to eliminate organic and inorganic contaminants from water and wastewater through the generation of highly reactive radical species. Among these, the Fenton reaction, discovered by H.J.H. Fenton in the 1890s, remains one of the most effective and widely studied methods.[1][2][3] The process leverages the catalytic decomposition of hydrogen peroxide (H₂O₂) by ferrous ions (Fe²⁺) to produce hydroxyl radicals (•OH), which are among the most powerful oxidizing species known.[4][5] These radicals can non-selectively degrade a vast array of recalcitrant organic pollutants, often mineralizing them into benign products such as carbon dioxide and water.[6][7]

The choice of the iron catalyst is pivotal for the reaction's efficiency and reproducibility. While simple iron salts like ferrous sulfate are commonly used, they can be susceptible to oxidation during storage. This guide focuses on the use of Ammonium Iron(II) Sulfate, a superior alternative for precise and reliable Fenton chemistry.

The Catalyst: Ammonium Iron(II) Sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O)

Ammonium iron(II) sulfate, commonly known as Mohr's salt, is an inorganic double salt of ferrous sulfate and ammonium sulfate.[8] Its primary advantage in the context of Fenton chemistry lies in its exceptional stability.

Key Advantages:

  • Oxidation Resistance: Crystals of Mohr's salt are significantly more resistant to air oxidation compared to ferrous sulfate heptahydrate. This ensures that the Fe²⁺ concentration in a freshly prepared stock solution is accurate and reliable, which is critical for kinetic studies and process validation.[8]

  • High Purity & Crystallinity: It is readily crystallized, allowing for the preparation of a high-purity reagent, minimizing interference from unwanted impurities.[8]

  • Reliable Fe²⁺ Source: As a stable and well-defined compound, it provides a consistent source of the catalytically active Fe²⁺ ions required to initiate the Fenton cascade.[9]

Core Principles & Reaction Mechanism

The efficacy of the Fenton process is rooted in a catalytic cycle involving the oxidation and subsequent regeneration of the iron catalyst. The process is initiated by the reaction between the Fe²⁺ ion (from Ammonium Iron(II) Sulfate) and hydrogen peroxide.

Primary Reaction (Hydroxyl Radical Generation): The core of the Fenton reaction is the generation of a hydroxyl radical and the oxidation of the catalyst from ferrous (Fe²⁺) to ferric (Fe³⁺) iron.[2][6]

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Catalyst Regeneration (Fenton-like Reaction): The generated Fe³⁺ can then react with another molecule of hydrogen peroxide to regenerate the active Fe²⁺ catalyst. This step is crucial for the catalytic cycle but is significantly slower than the primary reaction.[1][6]

Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺

The newly formed hydroperoxyl radical (•OOH) is less reactive than the hydroxyl radical but still contributes to the overall oxidative process. The net effect is a chain reaction that continuously produces powerful oxidizing agents as long as both H₂O₂ and an organic substrate are present.[6]

Fenton_Cycle cluster_main Fenton Catalytic Cycle cluster_pollutant Degradation Pathway Fe2 Fe²⁺ (Active Catalyst) Fe3 Fe³⁺ (Oxidized State) Fe2->Fe3 + H₂O₂ OOH_radical •OOH (Hydroperoxyl Radical) Fe2->OOH_radical Generates Fe3->Fe2 + H₂O₂ (slower) OH_radical •OH (Hydroxyl Radical) Fe3->OH_radical Generates H2O2_1 H₂O₂ H2O2_2 H₂O₂ Pollutant Organic Pollutant Products CO₂ + H₂O + Byproducts Pollutant->Products Degrades to OH_radical_ext •OH OH_radical_ext->Pollutant Attacks

Fenton reaction catalytic cycle.

Critical Operating Parameters

The success of Fenton oxidation is highly dependent on the precise control of several key parameters. Optimization of these variables is essential for maximizing degradation efficiency while minimizing reagent consumption.

ParameterOptimal RangeRationale & Causality
pH 3.0 - 3.5Critical for Efficacy. Above pH 4-5, iron precipitates as ferric hydroxide (Fe(OH)₃), removing the catalyst from the solution and causing it to catalytically decompose H₂O₂ into oxygen and water, which is inefficient and potentially hazardous.[5] At very low pH (<2.5), the reaction slows due to the formation of iron complexes like [Fe(H₂O)₆]²⁺ and the scavenging of •OH radicals by H⁺ ions.[1][4]
H₂O₂ : Fe²⁺ Ratio 5:1 to 25:1 (w/w)This ratio governs the rate of hydroxyl radical generation. An excess of H₂O₂ is required to ensure the reaction proceeds. However, a very high excess can be counterproductive, as H₂O₂ can itself scavenge highly reactive •OH radicals to form less reactive •OOH radicals. The optimal ratio is matrix-dependent and should be determined empirically.[5][10]
Catalyst Dosage 10 - 80 mg/L Fe²⁺The reaction rate increases with catalyst concentration up to a certain point.[11] Beyond an optimal level, further additions provide diminishing returns and contribute to higher volumes of iron sludge that must be removed after treatment.[11][12]
Temperature 20 - 40 °CThe reaction is exothermic. Increasing the temperature generally increases the reaction rate. However, at temperatures above 40-50°C, the accelerated decomposition of H₂O₂ into oxygen and water begins to reduce the overall process efficiency.
Sample Matrix VariableThe presence of certain inorganic ions (e.g., phosphates, carbonates) and organic compounds can inhibit the reaction. Phosphates can precipitate the iron catalyst, while other compounds can act as •OH scavengers, competing with the target pollutant for oxidation.[5][7]

Detailed Application Protocols

Disclaimer: These protocols provide a general framework. Specific concentrations, reaction times, and analytical methods should be optimized for the target pollutant and sample matrix. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Degradation of a Model Organic Pollutant in Wastewater

This protocol describes a generalized batch procedure for treating a contaminated aqueous sample using Ammonium Iron(II) Sulfate as the Fenton catalyst.

Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Fenton Reaction cluster_analysis 3. Analysis & Finalization A Characterize Sample (Initial Pollutant Conc., pH, COD) C Adjust Sample pH to 3.0-3.5 (with H₂SO₄) A->C B Prepare Reagents: - (NH₄)₂Fe(SO₄)₂·6H₂O Stock - 30% H₂O₂ - H₂SO₄ / NaOH for pH D Add Ammonium Iron(II) Sulfate (Catalyst Introduction) B->D E Add H₂O₂ Slowly (Initiate Reaction) B->E H Neutralize Bulk Solution to pH ~7.0 (with NaOH) B->H C->D D->E F React for 30-120 min (Continuous Stirring) E->F G Take Time-Point Samples (Quench with Na₂SO₃) F->G F->H J Analyze Samples (HPLC, GC-MS, etc.) G->J I Allow Fe(OH)₃ to Precipitate H->I I->J

General experimental workflow.

Materials:

  • Ammonium Iron(II) Sulfate Hexahydrate (Mohr's Salt, (NH₄)₂Fe(SO₄)₂·6H₂O)

  • Hydrogen Peroxide (30% w/w, stabilized)

  • Sulfuric Acid (H₂SO₄, e.g., 1 M)

  • Sodium Hydroxide (NaOH, e.g., 1 M)

  • Sodium Sulfite (Na₂SO₃) (for quenching)

  • Contaminated water sample or synthetic pollutant solution

  • Glass beaker, magnetic stirrer and stir bar, pH meter, pipettes

Procedure:

  • Sample Characterization: Before treatment, analyze the sample to determine the initial concentration of the target pollutant (C₀), Chemical Oxygen Demand (COD), and initial pH.[13]

  • pH Adjustment: Place a known volume (e.g., 500 mL) of the sample into a glass beaker with a magnetic stir bar. While stirring, slowly add dilute sulfuric acid to adjust the pH to the optimal range of 3.0-3.5.[11][13]

  • Catalyst Addition: Prepare a fresh stock solution of Ammonium Iron(II) Sulfate. Add the calculated volume of this solution to the pH-adjusted sample to achieve the desired final Fe²⁺ concentration (e.g., 30 mg/L). Allow it to dissolve completely.

  • Reaction Initiation: Slowly add the required volume of 30% H₂O₂ to the mixture using a pipette or burette. Caution: The reaction is exothermic. A slow, dropwise addition is crucial to control the temperature and prevent the wasteful decomposition of H₂O₂.[5][13]

  • Reaction Period: Allow the reaction to proceed for the desired duration (e.g., 60 minutes) under continuous stirring. The solution may change color (e.g., darken then clear) as the reaction progresses.[11]

  • Sampling & Quenching: If monitoring reaction kinetics, withdraw small aliquots at specific time intervals (e.g., 0, 5, 15, 30, 60 minutes). Immediately quench the reaction in each aliquot by adding a small amount of sodium sulfite to consume any residual H₂O₂.

  • Neutralization and Precipitation: After the total reaction time has elapsed, stop the stirring and adjust the pH of the bulk solution to ~7.0 using dilute sodium hydroxide. This will stop the reaction and precipitate the iron catalyst as ferric hydroxide (Fe(OH)₃).[13]

  • Final Analysis: Allow the iron sludge to settle. Filter or centrifuge the samples (both the time-point aliquots and the final treated solution) to remove the precipitate. Analyze the supernatant for the final concentration of the target pollutant using an appropriate analytical technique (e.g., HPLC, GC-MS, UV-Vis Spectrophotometry).

Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectrophotometry

This protocol is suitable for colored pollutants (e.g., textile dyes) where degradation can be directly correlated with a decrease in absorbance at a specific wavelength.

Procedure:

  • Determine λ_max: Scan the UV-Vis spectrum of the initial, untreated sample to determine the wavelength of maximum absorbance (λ_max) for the target pollutant.

  • Prepare a Calibration Curve: Create a series of standards of the pollutant at known concentrations and measure their absorbance at λ_max. Plot absorbance vs. concentration to create a calibration curve.

  • Execute Fenton Reaction: Follow steps 1-6 from Protocol 1. Ensure each quenched aliquot is filtered (e.g., through a 0.45 µm syringe filter) to remove any fine particulates before analysis.

  • Measure Absorbance: Measure the absorbance of each filtered, quenched sample at λ_max.

  • Calculate Concentration: Use the calibration curve to convert the absorbance values at each time point into pollutant concentrations.

  • Analyze Data: Plot pollutant concentration versus time to visualize the degradation kinetics. The degradation efficiency at any time 't' can be calculated as: Efficiency (%) = [(C₀ - C_t) / C₀] * 100 Where C₀ is the initial concentration and C_t is the concentration at time t.

Safety & Handling Precautions

Working with Fenton's reagent requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14]

  • Ventilation: The reaction can evolve oxygen and other gases. Always perform the procedure in a well-ventilated laboratory or fume hood.[15]

  • Exothermic Reaction: The reaction generates heat. Use glass (e.g., Pyrex) or stainless steel reactors. Avoid sealed containers, as pressure can build up from gas evolution.[16]

  • Reagent Handling: Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns and eye damage. Handle with care.[14] Avoid contamination of the H₂O₂ stock bottle, as this can lead to decomposition.

  • Spill Management: In case of a spill, absorb the material with an inert substance like sand or vermiculite. Prevent entry into drains or waterways.[14][15]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or very slow reaction Incorrect pH (too high or too low).Verify pH is within the 3.0-3.5 range and recalibrate the pH meter if necessary.
Insufficient catalyst or H₂O₂.Recalculate and verify reagent dosages. Ensure stock solutions were prepared correctly.
Presence of inhibitors/scavengers in the matrix.Characterize the sample matrix for interfering substances like high phosphate levels. Consider a pre-treatment step if necessary.
Vigorous, uncontrolled reaction (foaming, rapid gas evolution) H₂O₂ was added too quickly.Reduce the rate of H₂O₂ addition. For highly concentrated waste, consider diluting the sample before treatment.
pH is too high, causing catalytic decomposition of H₂O₂.Immediately stop H₂O₂ addition and re-verify the pH. Adjust downward with H₂SO₄ if safe to do so.
Low degradation efficiency Sub-optimal reagent ratio (H₂O₂:Fe²⁺).Perform jar tests to determine the optimal ratio for your specific wastewater.
Reaction time is too short.Extend the reaction time and take later time-point samples to see if degradation continues.
Catalyst deactivation by complexation.Some organic acids formed as byproducts can chelate iron.[5] This may require a higher initial catalyst dose.

References

  • CLU-IN. (n.d.). Fenton's Reagent. Retrieved from [Link]

  • Barros, L., et al. (2019). An Original HPLC Method with Coulometric Detection to Monitor Hydroxyl Radical Generation via Fenton Chemistry. Molecules, 24(17), 3066. Available from: [Link]

  • Barros, L., et al. (2019). An Original HPLC Method with Coulometric Detection to Monitor Hydroxyl Radical Generation via Fenton Chemistry. ResearchGate. Available from: [Link]

  • Fenton Township. (2015). SAFETY DATA SHEET. Retrieved from [Link]

  • Parihar, S. S. (n.d.). A new Fenton assay for Hydroxyl radical scavengers by monitoring Catechol oxidation. [Source details incomplete in search results]
  • Sciencemadness Wiki. (2019). Fenton's reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Fenton's reagent. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Analytical Methods.
  • Raud-ales, et al. (n.d.). Towards reliable quantification of hydroxyl radicals in the Fenton reaction using chemical probes. PMC. Available from: [Link]

  • ACS Earth and Space Chemistry. (2025). Ionic Strength Effect in Fenton Reactions in the Presence of Sulfate and Its Influence on the Aqueous Particle Phase. Available from: [Link]

  • Cell Biolabs, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • A review on Fenton and improvements to the Fenton process for wastewater treatment.
  • Zhang, Y., et al. (2023). Ammonia-mediated iron cycle for oxidizing agent activation in advanced oxidation process. DTU Research Database. Available from: [Link]

  • Industrial Uses of Ammonium Iron(II) Sulfate: A Versatile Chemical. [Source details incomplete in search results]
  • Nguyen, T. H., et al. (2021). Development of new homogeneous photo-Fenton catalytic systems using oxalic acid and ferric ions in very low concentrations. Scientific Reports, 11(1), 18018. Available from: [Link]

  • PURE Montanuniversität Leoben. (2025). Investigation of ammonium oxidation using the Fenton reaction based on the ion-exchanger-loop-stripping process. Available from: [Link]

  • Development of Heterogeneous Fenton Catalyst System Capable of Regenerating for Advanced Degradation Treatment of Persistent Pollutants.
  • IntechOpen. (2020). Advancements in the Fenton Process for Wastewater Treatment. Available from: [Link]

  • Chemical Engineering. (1995). Consider Fenton's chemistry for wastewater treatment. Available from: [Link]

  • Dai, Z., et al. (n.d.). Kinetic studies of Fenton oxidation reaction by UV-VIS spectroscopy SUPPORTING INFORMATION. Retrieved from [Link]

  • USP Technologies. (n.d.). Fentons Reagent General Chemistry Using H2O2. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Oxidation of Organics Using Fenton's Reagent. Available from: [Link]

  • ACS Publications. (2008). pH Effects on Iron-Catalyzed Oxidation using Fenton's Reagent. Available from: [Link]

  • O'Dowd, K., & Pillai, S. C. (2020). Heterogeneous Fenton catalysts: A review of recent advances. Journal of Environmental Chemical Engineering, 8(5), 104082. Available from: [Link]

  • Miralles-Cuevas, S., et al. (2023). Homogeneous vs. Heterogeneous Photo-Fenton Processes in the Treatment of Winery Wastewater. Applied Sciences, 13(21), 11822. Available from: [Link]

  • Advancements in Fenton Process for Wastewater Treatment.
  • MedCrave online. (2018). Progress in the mechanism and kinetics of fenton reaction. Available from: [Link]

  • Standardization of ammonium iron(II) sulfate titrant.
  • DESWATER. (n.d.). Application of heterogeneous Fenton processes using Fe(III)/MnO and Fe(III)/SnO catalysts in the treatment of sunflower oil indu.
  • IIP Series. (n.d.). FENTON OXIDATION PROCESS FOR TREATMENT OF WASTE WATER CONTAINING DYES.
  • ResearchGate. (n.d.). Kinetics of Fe 2+ oxidation in the Fenton reaction at [Fe 2+ ] > [H 2 O 2 ]. Available from: [Link]

  • ResearchGate. (2024). Preparing Fenton's solution?. Available from: [Link]

Sources

Method

Application Note: Precision Synthesis of Iron Oxide Nanoparticles via Ammonium Iron(II) Sulfate Precursors

Target Audience: Materials Scientists, Formulation Chemists, and Preclinical Drug Development Professionals. Mechanistic Grounding: The Case for Mohr's Salt Iron oxide nanoparticles (IONPs), specifically superparamagneti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Formulation Chemists, and Preclinical Drug Development Professionals.

Mechanistic Grounding: The Case for Mohr's Salt

Iron oxide nanoparticles (IONPs), specifically superparamagnetic iron oxide nanoparticles (SPIONs), are cornerstone materials in magnetic resonance imaging (MRI), hyperthermia therapy, and targeted drug delivery. In the classical Massart co-precipitation method, the thermodynamic driving force for pure magnetite (Fe₃O₄) formation relies on maintaining a strict 1:2 molar ratio of Fe²⁺ to Fe³⁺.

Standard ferrous precursors (e.g., FeSO₄ or FeCl₂) are highly susceptible to spontaneous oxidation in ambient air. This oxidation skews the stoichiometric ratio, leading to the formation of diamagnetic or weakly magnetic impurities such as goethite (α-FeOOH). To mitigate this critical failure point, ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O) , commonly known as Mohr's salt, is utilized. As a double salt, the presence of ammonium ions slightly acidifies the local microenvironment of the crystal lattice, significantly retarding the oxidation of the ferrous ion. This ensures high-fidelity stoichiometric control during precursor formulation, directly translating to higher saturation magnetization and phase purity in the final nanoparticle yield[1].

Experimental Workflows & Self-Validating Protocols

Protocol A: Anaerobic Co-Precipitation of Bare SPIONs

This protocol isolates pure magnetite cores using a strict 2:1 molar ratio of Fe³⁺ to Fe²⁺ under alkaline conditions[1].

Step-by-Step Methodology:

  • Solvent Degassing: Purge 100 mL of deionized water with high-purity Nitrogen (N₂) gas for 30 minutes to displace dissolved oxygen.

  • Precursor Dissolution: Dissolve 12.7 mmol of FeCl₃ (Fe³⁺ source) and 6.4 mmol of Mohr's salt (Fe²⁺ source) into the degassed water[1]. Maintain continuous N₂ bubbling.

  • Thermal Activation: Heat the solution to 70 °C under vigorous magnetic stirring (800 rpm)[1].

    • Causality: High shear forces ensure uniform localized concentrations, preventing supersaturation gradients that lead to polydispersity.

  • Alkaline Nucleation: Rapidly inject 10 mL of 5M NaOH to elevate the pH > 10[1].

    • Causality: According to LaMer's nucleation model, rapid base injection forces an instantaneous burst of nucleation, consuming the monomers simultaneously. Slow addition leads to continuous nucleation and Ostwald ripening, resulting in a broad size distribution.

  • Aging and Maturation: Maintain stirring at 70 °C for 30 minutes to allow for dehydration and crystal lattice condensation[1]. Wash the precipitate with degassed water until a neutral pH is reached.

Self-Validating System:

  • Colorimetric Check: Upon NaOH injection, the solution must instantaneously transition from a clear orange/green to a dense, jet-black suspension. A brown or reddish tint indicates oxygen ingress and goethite formation; if observed, the batch must be discarded.

  • Magnetic Check: Post-synthesis, apply a neodymium magnet to the flask wall. The black precipitate should rapidly migrate to the magnet within 60 seconds, leaving a perfectly clear supernatant. A cloudy supernatant indicates the presence of non-magnetic colloidal impurities.

Protocol B: Green Synthesis of Biocompatible Starch-Coated IONPs

For downstream in vivo applications, bare SPIONs rapidly agglomerate due to strong dipole-dipole interactions. In-situ coating with polysaccharides provides necessary steric stabilization[2].

Step-by-Step Methodology:

  • Polymer-Precursor Matrix: Dissolve 20 g/L of Mohr's salt, 0.2 M sodium citrate, and 20 g/L of cornstarch in deionized water[2].

  • Thermal Complexation: Heat the mixture to 80 °C. The amylose/amylopectin network acts as a nanoreactor, coordinating with the iron ions.

  • Precipitation: Add 0.1 M NaOH dropwise until a neutral pH (7.0 - 7.5) is achieved[2].

  • Purification: Magnetically decant and wash thoroughly with distilled water. Store in a 0.05% NaN₃ solution to prevent microbial growth[2].

    • Causality: The starch matrix physically constrains the growth of the ferrihydrite intermediates, capping the final crystallite size at ~11.5 nm while providing a hydrophilic corona that ensures excellent colloidal stability in physiological buffers[2].

Protocol C: Advanced Morphological Control via Enzyme Induction

Recent advancements demonstrate that enzymes can directly induce the formation of iron nanostructures. By mixing Mohr's salt with Candida antarctica B lipase (CALB) in a pH 10 bicarbonate buffer at room temperature, researchers can synthesize stabilized superparamagnetic iron oxide nanorods and nanosheets[3]. The protein network protects the nanoparticles from oxidation, offering a sustainable, room-temperature alternative to classical thermal methods[3].

Quantitative Data & Critical Parameters

The physicochemical properties of the synthesized IONPs are highly dependent on the chosen synthesis route and thermal parameters.

Synthesis MethodFe PrecursorsTemperatureStabilizing AgentExpected Size (nm)Primary Phase
Alkaline Co-precipitation Mohr's salt + FeCl₃ (1:2)70 °CNone (Bare SPIONs)10 – 15 nmMagnetite (Fe₃O₄)
Starch-Mediated Mohr's salt only80 °CCornstarch~11.5 nmMagnetite (Fe₃O₄)
Enzyme-Induced Mohr's salt only25 °CCALB / TLL LipaseVariableFe(0) / Fe₃O₄
Thermal Annealing Mohr's salt + Fe(C₂O₄)₃250 °CNone9.7 – 18.9 nmMaghemite (γ-Fe₂O₃)

(Note: Thermal annealing of magnetite at 250 °C in air is a standard post-processing step to yield highly crystalline maghemite (γ-Fe₂O₃), which exhibits different magnetic susceptibilities[4].)

Visualizing the Synthesis Pathway

G Precursor Mohr's Salt (Fe²⁺) + Fe³⁺ Precursor Intermediate Co-Precipitation Fe(OH)₂ + Fe(OH)₃ Precursor->Intermediate Mix at 70-80°C Base Alkaline Agent (NaOH / NH₄OH) Base->Intermediate pH > 10 Atmosphere Inert Atmosphere (N₂ / Argon) Atmosphere->Intermediate Prevent Oxidation Magnetite Magnetite (Fe₃O₄) NPs Black Precipitate Intermediate->Magnetite Dehydration & Condensation Maghemite Maghemite (γ-Fe₂O₃) NPs Brown/Red Powder Magnetite->Maghemite Thermal Annealing (e.g., 250°C in Air) Coating Surface Functionalization (Starch, Phenol, PEG) Magnetite->Coating In-situ / Post-synthesis Maghemite->Coating Biomedical Downstream Applications (MRI, Catalysis, Drug Delivery) Coating->Biomedical

Figure 1: Mechanistic workflow of iron oxide nanoparticle synthesis using Mohr's salt precursors.

References

1.[4] Title: Mössbauer Study of Metallic Iron and Iron Oxide Nanoparticles Having Environmental Purifying Ability Source: AIP Publishing (AIP Conference Proceedings) URL: [Link]

3.[3] Title: The enzyme-induced formation of iron hybrid nanostructures with different morphologies Source: Royal Society of Chemistry (Nanoscale) URL: [Link]

4.[2] Title: Starch-Coated Magnetic Iron Oxide Nanoparticles for Affinity Purification of Recombinant Proteins Source: PMC - National Institutes of Health (Nanomaterials) URL: [Link]

5.[1] Title: Chain-Breaking Antioxidant and Peroxyl Radical Trapping Activity of Phenol-Coated Magnetic Iron Oxide Nanoparticles Source: MDPI (Antioxidants) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Trace Metal Impurities in Ammonium Iron(II) Sulfate

Welcome to the Application Scientist Support Center. This guide is specifically designed for researchers, analytical chemists, and drug development professionals who utilize ammonium iron(II) sulfate hexahydrate (commonl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically designed for researchers, analytical chemists, and drug development professionals who utilize ammonium iron(II) sulfate hexahydrate (commonly known as Mohr's salt) in sensitive applications such as redox titrations, Fricke dosimetry, metalloprotein synthesis, and catalytic drug development.

While Mohr's salt is a staple reagent, trace transition metal impurities and spontaneous oxidation can severely compromise experimental integrity. This guide provides field-proven, self-validating methodologies to identify, quantify, and eliminate these interferences.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does high-purity commercial Mohr's salt still contain significant levels of manganese (Mn) and zinc (Zn)? A: Mohr's salt is a double salt synthesized from equimolar amounts of ferrous sulfate and ammonium sulfate[1]. Because iron ores naturally co-precipitate with other transition metals that share similar ionic radii (like Mn, Ni, and Zn), complete separation during industrial synthesis is challenging. Even in premium "BioUltra" reagent grades, manganese can be present at concentrations up to 500 mg/kg[2]. In drug development, these trace metals can act as competitive inhibitors in metalloenzyme assays or catalyze unwanted off-target reactions.

Q2: Why is Mohr's salt preferred over standard ferrous sulfate, and why does Fe(III) still appear as an impurity? A: Mohr's salt is preferred because the presence of ammonium ions renders the crystalline structure and its aqueous solutions slightly acidic. The oxidation of Fe(II) to Fe(III) by dissolved oxygen is highly pH-dependent; the acidic microenvironment provided by the ammonium ions significantly slows this oxidation process down compared to standard iron(II) sulfate[3][4]. However, prolonged exposure to atmospheric oxygen or dissolution in non-acidified water will eventually lead to Fe(III) formation, which alters the redox potential of the solution and causes severe background noise in spectroscopic assays.

Q3: How do trace metals in Mohr's salt interfere with standard ICP-MS analysis, and how can I bypass this? A: When analyzing Mohr's salt for purity, the massive iron matrix causes severe polyatomic interferences in standard Inductively Coupled Plasma Mass Spectrometry (ICP-MS). For example, 54Fe and 56Fe can combine with argon or oxygen to mask the signals of trace analytes. To resolve this, Liquid Chromatography coupled to ICP-MS (LC-ICP-MS) is highly recommended. This technique physically separates the massive Fe(II) peak from trace transition metals (Mn, Co, Ni, Cu, Zn) and oxidized Fe(III) prior to mass quantification, ensuring accurate impurity profiling[3].

Part 2: Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the baseline trace metal profile of your reagent. The table below summarizes the maximum acceptable limits of trace impurities in a standard high-purity commercial grade (e.g., BioUltra) and their specific mechanisms of interference in laboratory assays[2].

Trace ImpurityMaximum Limit (mg/kg)Causality of Experimental Interference
Manganese (Mn) ≤ 500Competes with Fe in metalloenzyme active sites; alters catalytic rates.
Nickel (Ni) ≤ 100Catalyzes off-target redox reactions in organic drug synthesis.
Iron(III) (Fe³⁺) ≤ 50Alters the standard redox potential; causes high UV-Vis background noise.
Cobalt (Co) ≤ 50Interferes with LC-ICP-MS transition metal profiling and baseline calibration.
Zinc (Zn) ≤ 5Binds non-specifically to proteins, causing aggregation in biological assays.
Copper (Cu) ≤ 5Highly redox-active; generates reactive oxygen species (ROS) in cell media.
Lead (Pb) ≤ 5Induces heavy metal toxicity and apoptosis in cell-based drug screening.

Part 3: Troubleshooting Workflow & Step-by-Step Methodology

Issue: High background noise, altered redox potentials, or catalytic interference in sensitive assays due to trace metals and Fe(III) in commercial Mohr's salt. Solution: Self-Validating Acidified Recrystallization Protocol.

Causality & Scientific Grounding: Recrystallization exploits the differential solubility of Mohr's salt versus trace transition metal sulfates. The addition of sulfuric acid during dissolution is a critical, non-negotiable step; it suppresses the hydrolysis of Fe(II) and prevents its rapid thermal oxidation to Fe(III) during the heating phase[1][5]. Furthermore, washing the final crystals with an ethanol/water mixture reduces the dielectric constant of the solvent, forcing the Mohr's salt to remain precipitated while washing away the more soluble trace metal impurities trapped in the mother liquor[6].

Step-by-Step Acidified Recrystallization Protocol
  • Preparation & Deoxygenation: Boil 150 mL of ultrapure deionized water (18 MΩ·cm) to expel dissolved oxygen, which prevents premature oxidation of the iron[7][8].

  • Dissolution: In a 250 mL beaker, accurately weigh 50 g of commercial ammonium iron(II) sulfate hexahydrate. Pour the hot, deoxygenated water over the salt while stirring continuously[1].

  • Acidification (Critical Step): Immediately add 2–3 mL of dilute sulfuric acid (approx. 0.5 M) to the mixture. Scientist Note: If this step is omitted, the Fe(II) will rapidly oxidize, and the solution will turn a cloudy yellow-brown due to ferric hydroxide precipitation[1][4].

  • Concentration: Heat the solution gently on a hot plate. Do not exceed 60°C for prolonged periods to avoid thermal oxidation. Continue heating until the crystallization point is reached. Self-Validation: Dip a clean glass rod into the solution and blow-dry it; if fine crystals form on the rod, the solution is perfectly concentrated[6][9].

  • Controlled Crystallization: Remove from heat and allow the solution to cool undisturbed at room temperature overnight. Scientist Note: Slow, undisturbed cooling promotes the formation of large, highly pure monoclinic crystals, effectively excluding trace metal impurities from the crystal lattice[5][9].

  • Filtration & Washing: Carefully decant the mother liquor. Collect the pale green crystals using a Büchner funnel under vacuum filtration. Wash the crystals briefly with a minimal amount of an ice-cold 1:1 mixture of distilled water and ethanol to remove any sticking mother liquor containing trace metals[1][6].

  • Drying & Storage: Dry the purified crystals freely in the air between sheets of quantitative filter paper[5][7]. Store the final product in an airtight, amber glass container to protect it from light and atmospheric oxygen.

Part 4: Diagnostic Workflow Diagram

The following diagram outlines the logical decision-making process for identifying and addressing trace metal impurities in Mohr's salt before utilizing it in sensitive drug development assays.

TroubleshootingWorkflow Start Commercial Mohr's Salt (Potential Trace Metals) Analysis LC-ICP-MS Profiling (Separate Fe matrix) Start->Analysis Decision Trace Metals / Fe(III) Above Assay Limits? Analysis->Decision Recrystallize Acidified Recrystallization (Add H2SO4, Heat, Cool) Decision->Recrystallize Yes Proceed Proceed to Sensitive Assays (e.g., Drug Synthesis) Decision->Proceed No Wash Vacuum Filtration & Cold EtOH/H2O Wash Recrystallize->Wash Validate Validation (Confirm Purity) Wash->Validate Validate->Proceed

Workflow for identifying and eliminating trace metal impurities in Mohr's salt.

Part 5: References

  • Preparation of Mohr's Salt Crystals | PDF | Filtration | Sulfuric Acid. Scribd. Available at: [Link]

  • Preparation of Mohr's Salt: Step-by-Step Guide for Students. Vedantu. Available at:[Link]

  • Simultaneous Separation and Quantification of Iron and Transition Species Using LC-ICP-MS. Scirp.org. Available at:[Link]

  • Preparation of Mohr's salt. Stuba.sk. Available at:[Link]

  • Preparation of Mohr Salt (Ferrous Ammonium Sulfate). YouTube. Available at:[Link]

  • Preparation of Mohr's Salt (FeSO₄.(NH₄)₂SO₄.6H₂O) | Chemistry Practical. YouTube. Available at:[Link]

  • Ambient-pressure ozone treatment enables tuning of oxygen vacancy concentration. The Royal Society of Chemistry. Available at:[Link]

  • Incorporation of 57Fe-isotopically enriched in apoferritin. Universidad de Oviedo. Available at:[Link]

Sources

Optimization

Improving the shelf life and storage conditions of ammonium iron(II) sulfate reagents

A Guide to Improving Shelf Life and Storage Conditions for Researchers and Drug Development Professionals Introduction Ammonium iron(II) sulfate, commonly known as Mohr's salt, is a double salt of ferrous sulfate and amm...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Improving Shelf Life and Storage Conditions for Researchers and Drug Development Professionals

Introduction

Ammonium iron(II) sulfate, commonly known as Mohr's salt, is a double salt of ferrous sulfate and ammonium sulfate with the formula (NH₄)₂Fe(SO₄)₂·6H₂O.[1][2] It is a preferred source of ferrous ions (Fe²⁺) in analytical chemistry, particularly for redox titrations, due to its solid form having a longer shelf life and better resistance to air oxidation compared to iron(II) sulfate alone.[1][3][4] However, the stability of the Fe²⁺ ion is finite, and both the solid reagent and its aqueous solutions are susceptible to degradation, primarily through oxidation to the ferric (Fe³⁺) state. This degradation can compromise experimental accuracy and lead to inconsistent results.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and stabilization of ammonium iron(II) sulfate to ensure its integrity and performance in your experiments.

Troubleshooting and FAQs

This section addresses common issues encountered by researchers when working with ammonium iron(II) sulfate. The questions are categorized for ease of navigation, covering both the solid reagent and its aqueous solutions.

Part 1: The Solid Reagent (Mohr's Salt Crystals)
Question: My solid ammonium iron(II) sulfate, which should be a light green color, has developed yellow or brown patches. What's happening and can I still use it?

Answer: The yellow or brown discoloration is a clear indicator of oxidation. The ferrous ions (Fe²⁺), which give the salt its characteristic pale green color, have been oxidized to ferric ions (Fe³⁺) upon exposure to atmospheric oxygen.[5]

  • Causality: This oxidation is accelerated by the presence of moisture and light.[5][6][7] While Mohr's salt is more stable than ferrous sulfate, it is still air and light-sensitive.[7] The hexahydrate crystals can also lose water molecules (effloresce) or absorb atmospheric moisture (deliquesce), which can damage the crystal lattice and increase susceptibility to oxidation.[5][8]

  • Can you use it? For applications requiring high accuracy, such as preparing a primary standard for titration, it is strongly advised not to use the discolored reagent. The presence of Fe³⁺ means the actual concentration of Fe²⁺ is lower than what would be calculated from the weighed mass, leading to significant titration errors. For non-quantitative purposes, it might be acceptable, but it is poor laboratory practice.

Question: What are the ideal storage conditions to maximize the shelf life of solid Mohr's salt?

Answer: Proper storage is critical to prevent oxidation and degradation. The key is to protect the reagent from air, moisture, and light.

  • Expert Recommendation: Store solid ammonium iron(II) sulfate in a tightly sealed, opaque container to protect it from air and light.[7][9] The storage area should be cool, dry, and well-ventilated.[7][10][11] Some suppliers recommend storing the container under an inert atmosphere, such as nitrogen or argon, for maximum stability.[9]

The following table summarizes the recommended storage conditions:

ParameterRecommendationRationale
Container Tightly closed, opaque (amber glass) bottle.[7][12]Prevents exposure to air (oxygen) and light, which catalyze oxidation.[6][7][9]
Atmosphere Normal air (for routine use); Inert gas (for long-term or high-purity storage).[9]Minimizes contact with atmospheric oxygen.
Temperature Cool, room temperature (15-25 °C).[13][14]Avoids excess heat which can accelerate chemical reactions and cause loss of hydration water.[5][7]
Environment Dry, well-ventilated area away from strong oxidizing agents, acids, and bases.[7][11]Prevents moisture absorption and reaction with incompatible chemicals.[7][11]
Part 2: Aqueous Solutions of Ammonium Iron(II) Sulfate
Question: I just prepared a solution of Mohr's salt, and it's already turning pale yellow. What did I do wrong?

Answer: This is a common observation and is due to the rapid oxidation of Fe²⁺ to Fe³⁺ in a neutral or near-neutral aqueous solution.

  • Causality: Dissolved oxygen in the water is the primary culprit. The oxidation process is significantly faster at higher pH levels.[1][2] While Mohr's salt contains ammonium ions which make the solution slightly acidic and help slow this process, this effect is often insufficient to prevent noticeable oxidation, especially if the water used for dissolution has a high dissolved oxygen content.[1][15]

  • The Underlying Chemistry: The oxidation reaction can be simplified as: 4Fe²⁺(aq) + O₂(aq) + 4H⁺(aq) → 4Fe³⁺(aq) + 2H₂O(l)

    In neutral water, the concentration of H⁺ is low, and the reaction proceeds, with Fe³⁺ subsequently forming yellow/brown hydroxide complexes.

Question: How do I prepare a stable solution of ammonium iron(II) sulfate for use as a titrimetric standard?

Answer: To prepare a stable solution, you must prevent both the oxidation of Fe²⁺ and its hydrolysis. This is achieved by dissolving the salt in water that has been acidified, typically with sulfuric acid.[1][2][16]

  • The Role of Sulfuric Acid: Adding dilute sulfuric acid serves two critical purposes:

    • Inhibits Oxidation: It increases the concentration of H⁺ ions, shifting the equilibrium of the oxidation reaction to the left, which stabilizes the Fe²⁺ ions against oxidation by dissolved oxygen.[1][2][17]

    • Prevents Hydrolysis: Fe²⁺ ions in water can hydrolyze to form iron(II) hydroxide. The acidic conditions prevent this precipitation.[2][16][18]

The diagram below illustrates the degradation pathways and the protective role of acidification.

G Fe2_solid Solid (NH₄)₂Fe(SO₄)₂·6H₂O (Pale Green Crystals) Fe2_aq Aqueous [Fe(H₂O)₆]²⁺ (Stable Ferrous Ion) Fe2_solid->Fe2_aq Dissolution in Acidified Water mid1 Fe2_aq->mid1 Fe3_aq Aqueous [Fe(H₂O)₆]³⁺ (Yellow Ferric Ion) FeOH3 Fe(OH)₃ Precipitate (Brown Solid) Fe3_aq->FeOH3 Precipitation mid1->Fe3_aq Oxidation (O₂) mid1->FeOH3 Hydrolysis (High pH) mid2 Inhibitor1 Acid (H₂SO₄) Blocks This Path Inhibitor1->mid1 Exposure Accelerated by: - Light - High pH - Dissolved O₂ Exposure->mid1

Caption: Degradation pathways of Fe(II) and the stabilizing effect of acid.

Experimental Protocol: Preparation of a Stabilized 0.1 M Ammonium Iron(II) Sulfate Solution

This protocol describes a self-validating method for preparing a stabilized solution, including a step for standardization to confirm its exact molarity.

Materials:

  • Ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled or deionized water

  • Standardized 0.02 M Potassium Permanganate (KMnO₄) solution

  • Volumetric flasks (1000 mL and 250 mL)

  • Beaker, burette, pipette

Procedure:

  • Prepare Acidified Water: Carefully add ~20 mL of concentrated sulfuric acid to ~500 mL of distilled water in a large beaker. Safety Note: Always add acid to water, never the reverse. Allow the solution to cool to room temperature.

  • Weigh the Reagent: Accurately weigh approximately 39.2 g of high-purity ammonium iron(II) sulfate hexahydrate.[19]

  • Dissolution: Transfer the weighed salt into a 1000 mL volumetric flask. Add a portion of the cooled, acidified water to the flask and swirl gently to dissolve the crystals completely.[16][20]

  • Dilution to Volume: Once the solid is fully dissolved, dilute the solution to the 1000 mL mark with the acidified water. Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Immediately transfer the solution to a clean, clearly labeled, amber glass bottle. Store in a cool, dark place.[7][13]

  • Standardization (Validation Step):

    • Rinse and fill a burette with the prepared ammonium iron(II) sulfate solution.

    • Pipette 25.00 mL of the standardized 0.02 M KMnO₄ solution into a 250 mL conical flask.

    • Add ~10 mL of 1 M sulfuric acid to the conical flask.

    • Titrate the KMnO₄ with your prepared Fe²⁺ solution until the pink color of the permanganate just disappears.

    • Record the volume of the Fe²⁺ solution used and calculate its exact molarity using the titration formula: M₁V₁ = (M₂V₂)/5 (based on the stoichiometry of the MnO₄⁻/Fe²⁺ reaction).

The workflow for this protocol is visualized below.

G start Start step1 Step 1: Prepare Acidified Water (Add H₂SO₄ to H₂O) start->step1 step2 Step 2: Weigh Mohr's Salt (~39.2 g for 1L of 0.1M) step1->step2 step3 Step 3: Dissolve Salt in Acidified Water step2->step3 step4 Step 4: Dilute to Final Volume in Volumetric Flask step3->step4 step5 Step 5: Store in Amber Bottle (Cool, Dark Place) step4->step5 step6 Step 6: Standardize vs. KMnO₄ (Validate Concentration) step5->step6 Self-Validation end End: Stable, Validated Fe²⁺ Solution Ready for Use step6->end

Caption: Workflow for preparing a stable and validated Mohr's salt solution.

Question: How frequently should I restandardize my ammonium iron(II) sulfate solution?

Answer: Even with the addition of sulfuric acid, solutions of ferrous ammonium sulfate will slowly oxidize over time.[21] The rate of degradation depends on storage conditions and exposure to air each time the bottle is opened.

  • For high-accuracy quantitative work (e.g., GMP environments): The solution should be standardized daily before use.

  • For general research and teaching labs: Standardization weekly or bi-weekly is often sufficient, provided the solution is stored correctly. A user on a chemistry forum noted their 0.025M solution in 2% H₂SO₄ was stable for up to a month, but they standardized it before each use for certainty.[22] If you observe any noticeable color change towards yellow, the solution should be discarded or restandardized immediately.

References
  • Sigma-Aldrich. (2015). Ammonium iron(II)
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Ammonium iron(II)
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Ammonium iron (II)
  • Sigma-Aldrich. (Date not specified).
  • Merck Millipore. (2026). SAFETY DATA SHEET - Ammonium iron(II)
  • Carl Roth. (2025). 100991 - Ammonium iron(II)
  • Wikipedia. (n.d.). Ammonium iron(II)
  • Carl ROTH. (n.d.). Safety Data Sheet: Ammonium iron(II)
  • ENG Scientific Site. (2025).
  • Penta Chemicals. (2025). Ammonium iron(II)
  • ChemicalBook. (n.d.).
  • West Liberty University. (2009). Material Safety Data Sheet Iron(II)
  • Santa Cruz Biotechnology. (n.d.). Ammonium iron(II)
  • Scribd. (n.d.).
  • Sciencemadness.org. (n.d.). Experiment 4 Preparation of Ammonium Iron(II)
  • Carl ROTH. (2025). Safety Data Sheet: Ammonium iron(II)
  • Periodic Table of the Elements. (n.d.).
  • Benchchem. (2025).
  • ProChem, Inc. (n.d.). Iron (II)
  • Aakash Institute. (n.d.). Preparation of Mohr's salt in Chemistry: Definition, Types and Importance.
  • Reddit. (2021). Preventing oxidation of ferrous ammonium sulfate solutions - A geologist in need of some adult help.
  • ECHEMI. (n.d.).
  • PubChem. (n.d.).
  • Ricca Chemical Company. (n.d.).
  • Chemistry Stack Exchange. (2021).

Sources

Troubleshooting

Technical Support Center: Chemical Oxygen Demand (COD) Titrimetric Analysis &amp; Blank Value Correction

Welcome to the Technical Support Center for Chemical Oxygen Demand (COD) analysis. In environmental chemistry and drug development QA/QC, the COD assay is a foundational metric for quantifying oxidizable organic pollutan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chemical Oxygen Demand (COD) analysis. In environmental chemistry and drug development QA/QC, the COD assay is a foundational metric for quantifying oxidizable organic pollutants. While the core principle—oxidizing organics with potassium dichromate ( K2​Cr2​O7​ ) in sulfuric acid—is straightforward, the titrimetric back-calculation using ammonium iron(II) sulfate (FAS) is highly sensitive to matrix interferences and reagent degradation[1].

This guide provides a deep dive into the causality of blank correction, self-validating protocols, and advanced troubleshooting for aberrant blank values.

Module 1: The Mechanistic Causality of Blank Correction

To understand why a blank is non-negotiable, we must look at the redox chemistry governing the assay. The COD test relies on adding a known excess of K2​Cr2​O7​ . After digestion, the unreacted dichromate is titrated with FAS to a ferroin endpoint[1].

The blank (distilled water digested with the exact same reagents) serves two critical mechanistic functions:

  • In Situ FAS Standardization: FAS ( Fe(NH4​)2​(SO4​)2​⋅6H2​O ) is thermodynamically unstable in solution. The Fe2+ ions are subject to slow, continuous oxidation to Fe3+ by dissolved atmospheric oxygen[2]. If a static normality value is used for FAS, the calculated COD will drift upward over time. By titrating a parallel blank, we dynamically standardize the FAS against the primary standard (dichromate) under the exact thermal and chemical conditions of the assay.

  • Matrix Impurity Nullification: The digestion matrix requires concentrated sulfuric acid, which inevitably contains trace Fe2+ impurities and other oxidizable contaminants[3]. Furthermore, the addition of mercuric sulfate ( HgSO4​ ) to complex chlorides alters the baseline redox potential. The blank ensures these background oxygen demands are mathematically subtracted from the final value, preventing false positives.

BlankLogic cluster_blank Blank Matrix cluster_sample Sample Matrix Total Total K2Cr2O7 Added ImpB Consumed by Impurities (Acid/Water) Total->ImpB FAS_B Excess Titrated by FAS (V_blank) Total->FAS_B ImpS Consumed by Impurities (Acid/Water) Total->ImpS OrgS Consumed by Organics (COD) Total->OrgS FAS_S Excess Titrated by FAS (V_sample) Total->FAS_S FAS_B->OrgS ΔV (V_blank - V_sample) Yields COD

Logical causality of blank correction in chemical oxygen demand titrations.

Module 2: Self-Validating Protocol: COD Digestion & FAS Titration

A robust protocol must be self-validating. This workflow incorporates a Potassium Hydrogen Phthalate (KHP) positive control to verify the digestion efficiency and titrant accuracy simultaneously[4].

Step-by-Step Methodology:
  • Sample & Control Preparation:

    • Blank: Pipette 2.0 mL of high-purity distilled water into a digestion vial.

    • Sample: Pipette 2.0 mL of the homogenized analyte into a second vial.

    • Positive Control: Pipette 2.0 mL of a 500 mg/L KHP standard into a third vial.

  • Reagent Addition: Add 1.2 mL of standard K2​Cr2​O7​ digestion solution (0.25 N) and 2.8 mL of sulfuric acid-silver sulfate ( Ag2​SO4​ ) catalyst to each vial[1].

  • Closed Reflux Digestion: Seal the vials tightly and heat in a reactor block at 150°C for exactly 2 hours[5].

  • Cooling: Remove vials and allow them to cool to room temperature in the dark. Causality Note: Cooling is critical; titrating a hot sample shifts the redox potential of the ferroin indicator, leading to premature or fading endpoints.

  • Titration: Add 1-2 drops of ferroin indicator to each vial. Titrate with 0.05 N FAS until the color sharply transitions from blue-green to reddish-brown[2]. Record the volumes ( Vblank​ , Vsample​ , VKHP​ ).

  • Calculation: Calculate the COD (mg/L) using the following formula, where 8000 represents the milliequivalent weight of oxygen in mg/L:

    COD=Valiquot​(Vblank​−Vsample​)×NFAS​×8000​

CODTroubleshooting A Start COD Batch B Prepare Blank (DI Water + Reagents) A->B C Prepare Sample (Analyte + Reagents) A->C D Closed Reflux Digestion (150°C, 2 hrs) B->D C->D E Cool to Room Temp D->E F Titrate with FAS (Ferroin Indicator) E->F G Record V_blank F->G Blank Path H Record V_sample F->H Sample Path I Calculate COD ΔV = V_blank - V_sample G->I H->I

Workflow for COD digestion, FAS titration, and blank correction.

Module 3: Troubleshooting FAQs: Aberrant Blank Values

Q: Why is my blank titration volume ( Vb​ ) significantly lower than the theoretical volume? A: A depressed blank volume indicates that dichromate was consumed during the blank digestion. This usually occurs if the distilled water used for the blank is contaminated with trace organics, if the glassware was poorly cleaned (leaving residual oxidizable matter), or if the dichromate reagent itself was under-pipetted.

Q: Why does my blank titration require more FAS than my standard expected volume? A: If Vb​ is unusually high, it indicates that the normality of your FAS titrant has dropped significantly due to atmospheric oxidation[5]. FAS solutions are highly unstable. If the volume exceeds historical baselines, you must prepare and standardize a fresh batch of FAS titrant.

Q: Why does the ferroin indicator endpoint fade or reappear after a few seconds? A: The endpoint is defined as the first sharp color change from blue-green to reddish-brown that persists for at least 1 minute[6]. If the color reverts to green, it indicates a poorly buffered redox zone, almost always caused by incomplete cooling of the sample matrix prior to titration. Always ensure samples are strictly at room temperature before adding ferroin.

Q: Can I use a single blank value for multiple days of testing? A: No. Because the normality of the FAS titrant degrades continuously, the blank volume will shift daily[5]. A fresh blank must be digested and titrated with every single batch of samples to ensure accurate mathematical correction.

Q: Is it necessary to add mercuric sulfate ( HgSO4​ ) to the blank? A: Yes. Mercuric sulfate is used to complex chloride ions, preventing them from being oxidized by the dichromate[1]. Because the blank must perfectly mirror the chemical matrix of the sample to accurately nullify baseline redox shifts, HgSO4​ must be included in the blank digestion even if your distilled water contains no chlorides.

Module 4: Quantitative Data & Reagent Specifications

Summarizing the expected quantitative parameters ensures analysts have a baseline for assay validation and reagent preparation.

Reagent / ParameterSpecification / FormulationFunction in AssayExpected Tolerance
Potassium Dichromate 0.25 N (Standard Range)Primary Oxidant± 0.001 N
FAS Titrant 0.05 N to 0.25 NReducing AgentStandardize Daily
Sulfuric Acid Conc. H2​SO4​ with Ag2​SO4​ Acidic Matrix & CatalystN/A
Ferroin Indicator 1,10-phenanthroline iron(II)Redox Endpoint IndicatorSharp color transition
KHP Control 425 mg KHP / 1000 mL H2​O Positive Control500 ± 15 mg/L COD

References

  • Water Research Commission: COD Titration Mechanics Source: wrc.org.za URL:3

  • Method 410.3: Chemical Oxygen Demand (Titrimetric, High Level for Saline Waters) by Titration - EPA Source: epa.gov URL:1

  • Determination of chemical oxygen demand in water samples from automobile industry by open reflux method Source: allmultidisciplinaryjournal.com URL:6

  • Chemical oxygen demand - Wikipedia Source: wikipedia.org URL:2

  • accu-Testtm Micro Chemical Oxygen Demand System Source: moneratec.com URL:5

  • Solved Experiment 3: Determination of Chemical Oxygen Demand Source: chegg.com URL:4

Sources

Optimization

Technical Support Center: Troubleshooting Ammonium Iron(II) Sulfate (Mohr's Salt) Precipitation

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ammonium iron(II) sulfate hexahydrate ( (NH4​)2​Fe(SO4​)2​⋅6H2​O ), commonly known as Mohr's salt, is widely utilized in analytical chemistry, redox flow batteries, and drug development as a reliable primary standard and source of ferrous ( Fe2+ ) ions[1]. While the presence of ammonium ions in the double-salt crystal lattice provides superior resistance to aerial oxidation compared to simple iron(II) sulfate[2], aqueous stock solutions remain highly susceptible to degradation. This guide provides mechanistic insights and field-proven protocols to eliminate precipitation and maintain the integrity of your Mohr's salt stock solutions.

Mechanistic Overview

The precipitation observed in Mohr's salt solutions is rarely the crystallization of the salt itself; rather, it is the result of a two-step degradation pathway. First, dissolved oxygen oxidizes Fe2+ to ferric ( Fe3+ ) ions. Second, at the native pH of the solution (typically 3.0–5.0), Fe3+ rapidly undergoes hydrolysis to form insoluble iron(III) hydroxides and oxides (e.g., Fe(OH)3​ )[2][3]. This manifests as a yellowing of the solution followed by a fine brown precipitate[4].

MohrPrecipitation Fe2 Mohr's Salt Solution Fe(II) [Pale Green] Fe3 Oxidation Fe(III) Formation Fe2->Fe3 Oxidation O2 Dissolved Oxygen (Electron Acceptor) O2->Fe3 Drives Reaction Hydrolysis Hydrolysis (pH > 2.5) Fe3->Hydrolysis Aqueous Environment Precip Fe(OH)3 Precipitate [Brown/Yellow Solid] Hydrolysis->Precip Aggregation Acid Sulfuric Acid (H2SO4) Addition Acid->Fe3 Kinetically Slows Acid->Hydrolysis Thermodynamically Prevents

Fig 1: Mechanism of Fe(II) oxidation and hydrolysis, and the inhibitory role of sulfuric acid.

Quantitative Diagnostic Data

To effectively troubleshoot, it is critical to understand the physicochemical baseline of Mohr's salt[2][3].

ParameterValue / CharacteristicDiagnostic Relevance
Chemical Formula (NH4​)2​Fe(SO4​)2​⋅6H2​O Hexahydrate structure; accounts for molar mass calculations.
Molar Mass 392.14 g/mol Essential for accurate titrimetric standard preparation.
Solubility (20 °C) 26.9 g / 100 mLExceeding this causes true crystallization, not degradation.
Solubility (80 °C) 73.0 g / 100 mLHigh temperature increases solubility but accelerates oxidation.
Native pH (50 g/L, 20 °C) 3.0 – 5.0Driven by mild Fe2+ hydrolysis; insufficient to keep Fe3+ dissolved.
Fe3+ Precipitation pH > 2.5 – 3.0Any oxidized iron will immediately precipitate at native pH.
Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my Mohr's salt stock solution turn yellow and form a brown precipitate over time? A1: The brown precipitate is iron(III) hydroxide ( Fe(OH)3​ ). Despite the stabilizing effect of the ammonium ions in the solid state, dissolved Fe2+ is vulnerable to oxidation by dissolved oxygen ( O2​ ) in the water[4]. Once oxidized to Fe3+ , the iron undergoes rapid hydrolysis because the native pH of the solution (3.0–5.0) is above the solubility threshold for Fe3+ species[3]. The yellowing is the first visual indicator of soluble Fe3+ complexes forming, which subsequently aggregate into the brown precipitate.

Q2: How do I prevent this precipitation, and why is sulfuric acid specifically recommended? A2: You must acidify the solvent before adding the Mohr's salt. Adding dilute sulfuric acid ( H2​SO4​ ) lowers the pH below 1.5. This serves a dual causality: it thermodynamically prevents the hydrolysis of any Fe3+ that does form, keeping the solution clear, and it kinetically slows the oxidation rate of Fe2+ [1]. Sulfuric acid is the gold standard because it introduces the sulfate ion ( SO42−​ ), which is already the common anion in Mohr's salt. Using hydrochloric acid (HCl) introduces chloride ions that form competing coordination complexes, while nitric acid ( HNO3​ ) is a strong oxidizing agent that will rapidly destroy the Fe2+ [4].

Q3: My protocol requires a neutral pH. Can I stabilize the solution without acid? A3: If your downstream application (e.g., specific enzymatic assays) strictly forbids low pH, you cannot rely on acidification. Instead, you must eliminate the electron acceptor. Prepare the solution using ultrapure water that has been rigorously deoxygenated (sparged with Argon or Nitrogen for at least 30 minutes) and store it in a sealed, anaerobic environment. Note that at neutral pH, the half-life of Fe2+ is drastically reduced, so the solution must be prepared immediately prior to use[3].

Q4: Does heating the solution to dissolve the salt faster cause problems? A4: Yes. While solubility increases endothermically (up to 73 g/100 mL at 80 °C)[2], elevated temperatures exponentially accelerate the oxidation of Fe2+ to Fe3+ . Prolonged heating is a primary cause of premature yellowing and ferric contamination[5]. Dissolution should be performed at room temperature with continuous magnetic stirring.

Self-Validating Experimental Protocol: Preparation of a 0.1 M Stabilized Stock Solution

This methodology ensures the creation of a stable, oxidation-resistant 0.1 M Mohr's salt solution (1 L) for analytical or developmental use[6].

Phase 1: Solvent Preparation & Deoxygenation

  • Measure 950 mL of ultra-pure (Type 1, 18.2 MΩ·cm) water into a clean borosilicate glass flask.

  • Causality Step: Sparge the water with high-purity Nitrogen ( N2​ ) or Argon gas for 20 minutes to displace dissolved oxygen, mitigating the primary driver of oxidation.

  • Carefully add 10 mL of concentrated Sulfuric Acid ( H2​SO4​ , ~98%) to the water while stirring. Safety: Always add acid to water, never the reverse.

  • Allow the acidified solvent to cool to room temperature (20–25 °C).

Phase 2: Dissolution

  • Accurately weigh 39.21 g of analytical-grade Ammonium Iron(II) Sulfate Hexahydrate ( (NH4​)2​Fe(SO4​)2​⋅6H2​O ).

  • Gradually add the salt to the acidified water under continuous magnetic stirring.

  • Critical Rule: Do not apply heat. Allow the kinetic energy of the stirring to dissolve the salt completely (typically 10–15 minutes).

  • Transfer the solution quantitatively to a 1 L volumetric flask and dilute to the mark with deoxygenated, ultra-pure water.

Phase 3: Self-Validation & Storage

  • Visual Validation: Inspect the solution against a white background. It must be perfectly clear with a very faint pale-green tint. Any yellow or brown discoloration indicates procedural failure (oxidation).

  • Titrimetric Validation: To confirm the exact molarity, titrate a 10.0 mL aliquot of the stock solution against a standardized 0.02 M Potassium Permanganate ( KMnO4​ ) solution. The endpoint is reached when a permanent pale pink color persists for 30 seconds[6].

  • Storage: Transfer the validated stock to an amber glass bottle (to prevent photochemical degradation) with a tight-sealing PTFE-lined cap. Store at room temperature (storing at 4 °C may induce true crystallization due to reduced solubility).

Sources

Reference Data & Comparative Studies

Validation

Validation of Fricke Dosimetry Accuracy Using Ammonium Iron(II) Sulfate: A Comparative Guide

Accurate radiation dosimetry is foundational in radiobiology, medical device sterilization, and oncology drug development. Among chemical dosimeters, the Fricke dosimeter—utilizing ammonium iron(II) sulfate hexahydrate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate radiation dosimetry is foundational in radiobiology, medical device sterilization, and oncology drug development. Among chemical dosimeters, the Fricke dosimeter—utilizing ammonium iron(II) sulfate hexahydrate (Mohr's salt)—remains the gold standard for reference dosimetry. This guide objectively compares the Fricke system against alternative dosimetric methods, explains the mechanistic causality behind standard protocols, and provides a self-validating experimental workflow based on international standards.

Mechanistic Causality: Why Ammonium Iron(II) Sulfate?

Ammonium iron(II) sulfate ( (NH4​)2​Fe(SO4​)2​⋅6H2​O ) is specifically chosen over simple ferrous sulfate ( FeSO4​ ) because the ammonium ions buffer the crystal structure. This significantly reduces the spontaneous auto-oxidation of Fe2+ to Fe3+ by atmospheric oxygen, ensuring a stable baseline prior to irradiation.

Upon irradiation, the energy deposited into the water solvent causes radiolysis, generating reactive oxygen species ( OH∙ , HO2∙​ , and H2​O2​ ). These intermediates sequentially oxidize Fe2+ to Fe3+ . Because this reaction is strictly stoichiometric, the concentration of Fe3+ is directly proportional to the absorbed dose and can be accurately quantified via UV spectrophotometry at 303-304 nm[1].

G H2O Water Radiolysis (Ionizing Radiation) ROS Radical Generation (OH•, HO2•, H2O2) H2O->ROS Energy Deposition Fe2 Fe2+ Oxidation (Ammonium Iron(II) Sulfate) ROS->Fe2 Oxidation Reactions Fe3 Fe3+ Accumulation (Quantified at 304 nm) Fe2->Fe3 Stoichiometric Conversion

Caption: Radiochemical oxidation of Fe2+ to Fe3+ via water radiolysis intermediates.

Comparative Analysis: Fricke vs. Alternative Dosimeters

When validating a dosimetric system, researchers must benchmark the Fricke solution against alternatives like Alanine (EPR) dosimetry and Ionization Chambers. According to 2[2] and3[3] standards, Fricke dosimetry offers unmatched precision within its specific operational window.

Objective Comparison of Reference Dosimetry Systems
ParameterFricke Dosimetry (Ammonium Iron(II) Sulfate)Alanine Dosimetry (EPR)Ionization Chambers
Measurement Principle Chemical oxidation ( Fe2+→Fe3+ )Free radical generation measured by EPRGas ionization
Standard Dose Range 20 to 400 Gy[3]10 to 105 Gy[4]< 0.01 to 100 Gy
Precision / Accuracy < 0.15%[1]0.2% - 0.5%[5]~0.1%[6]
Dose-Rate Dependence Independent up to 106 Gy/s[7]Independent up to 1010 Gy/s[4]High (Recombination issues at UHDR)
Energy Dependence Minimal (>0.6 MeV photons)[3]Minimal (Tissue equivalent)[8]Requires energy correction factors
Primary Use Case Reference standard, liquid phantom mappingHigh-dose transfer, solid phantomReal-time clinical beam monitoring

Causality Insight: While Alanine dosimetry is highly stable and tissue-equivalent[8], it suffers from low signal-to-noise ratios at doses below 10 Gy[4]. Conversely, Ionization chambers provide real-time readout but suffer from severe ion recombination at ultra-high dose rates (UHDR). This makes chemical dosimeters like Fricke essential for validating high-dose-rate beams (e.g., FLASH radiotherapy) without saturation artifacts.

Self-Validating Experimental Protocol (ASTM E1026 Compliant)

To ensure absolute trustworthiness, the preparation and readout of the Fricke dosimeter must follow a self-validating loop where impurities are controlled, and baseline absorbance is continuously verified. The following protocol aligns with standard practices[3][7].

Step 1: Reagent Preparation
  • Action: Prepare a solution containing 1 mM ammonium iron(II) sulfate hexahydrate, 1 mM sodium chloride (NaCl), and 0.4 M sulfuric acid ( H2​SO4​ ) in ultrapure (18.2 MΩ·cm) aerated water[1][5].

  • Causality: H2​SO4​ maintains the highly acidic pH required for the stoichiometric oxidation of iron. NaCl is a critical addition; it acts as a scavenger for trace organic impurities. It converts OH∙ radicals to Cl∙ radicals, which then oxidize Fe2+ directly without initiating unpredictable organic chain reactions that would artificially inflate dose readings[1].

Step 2: Pre-Irradiation Baseline QA (Validation Check)
  • Action: Measure the optical absorbance of the unirradiated solution at 303-304 nm using a temperature-controlled spectrophotometer[7].

  • Causality: A high baseline absorbance indicates auto-oxidation or contamination. The protocol is self-validating: the solution must be discarded if the baseline exceeds predefined quality thresholds, ensuring only pristine dosimeters are irradiated.

Step 3: Irradiation
  • Action: Irradiate the dosimeter within a water phantom at a temperature between 10°C and 60°C[3]. Ensure the initial photon energy is >0.6 MeV[3].

  • Causality: The radiation chemical yield ( G -value) of Fe3+ is highly characterized for these energies. Lower energies introduce dose gradient errors across standard 12-mm ampoules, compromising accuracy[3].

Step 4: Spectrophotometric Readout & Calculation
  • Action: Measure the post-irradiation absorbance. Calculate the absorbed dose using the standardized G -values updated in ICRU Report 90[2].

  • Causality: Utilizing internationally recognized G -values ensures strict traceability to primary international standards, eliminating systematic calculation errors.

G Prep 1. Solution Prep (FAS + NaCl + H2SO4) Base 2. Baseline QA (Absorbance < Limit) Prep->Base Irrad 3. Irradiation (20 - 400 Gy) Base->Irrad Pass Read 4. Spectrophotometry (ΔA at 304 nm) Irrad->Read Calc 5. Dose Calculation (Apply ICRU 90 G-values) Read->Calc

Caption: Step-by-step workflow for Fricke dosimetry validation per ASTM E1026.

Experimental Data & Accuracy Validation

Experimental validation comparing Fricke dosimeters to reference ionization chambers in a 60Co beam demonstrates exceptional agreement. Studies show that absorbed dose values obtained from Fricke dosimeters agree within 0.1% of those obtained from primary ionization chamber measurements[6].

The relative standard deviation of the mean for the Fricke dosimeter is typically around 0.5%[6], confirming its high precision. Furthermore, the long-term stability of the radiation chemical yield ( G(Fe3+) ) has been rigorously validated, with variations remaining within ±0.2% over multi-year evaluation periods[9].

For researchers and drug development professionals requiring absolute dose verification in liquid phantoms, the ammonium iron(II) sulfate-based Fricke dosimeter remains unparalleled. By adhering to ASTM E1026 protocols and integrating ICRU Report 90 key data, laboratories can establish a self-validating, highly accurate dosimetric reference system.

References

  • [3] ASTM International. E1026 Standard Practice for Using the Fricke Reference Standard Dosimetry System. ASTM.org.[Link]

  • [7] ASTM International. E1026 Standard Practice for Using the Fricke Dosimetry System. ASTM.org.[Link]

  • [2] International Commission on Radiation Units and Measurements. ICRU Report 90, Key Data For Ionizing-Radiation Dosimetry: Measurement Standards And Applications. ICRU.org.[Link]

  • [1] McEwen, M., & Ross, C. Fricke and Alanine Dosimeters Overview. Scribd.com.[Link]

  • [5] McEwen, M., & Ross, C. Fricke and Alanine Dosimeters. AAPM.org.[Link]

  • [9] Klassen, N. V., et al. (PDF) Fricke dosimetry: The difference between G(Fe3+) for 60Co γ-rays and high-energy x-rays. ResearchGate.net.[Link]

  • [8] Laboratoire National Henri Becquerel. Chemical dosimetry (EPR, Fricke). LNHB.fr.[Link]

  • International Atomic Energy Agency. Notification of changes to the IAEA dosimetry standards according to ICRU Report 90. IAEA.org.[Link]

  • [6] SciSpace. A standard Fricke dosimeter compared to an ionization chamber used for dosimetric characterization. SciSpace.com.[Link]

  • [4] MDPI. A Review of the Alanine Electron Paramagnetic Resonance Dosimetry Method as a Dose Verification Tool. MDPI.com.[Link]

Sources

Comparative

Analytical Precision in Redox Titrimetry: Evaluating Ammonium Iron(II) Sulfate as a Primary Standard

As a Senior Application Scientist in quantitative analytical chemistry, I frequently evaluate the integrity of volumetric assays. The accuracy of any titration is inextricably linked to the reliability of its primary sta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in quantitative analytical chemistry, I frequently evaluate the integrity of volumetric assays. The accuracy of any titration is inextricably linked to the reliability of its primary standard. For oxidation-reduction (redox) titrations—particularly those involving strong oxidizing agents like potassium permanganate ( KMnO4​ ) and potassium dichromate ( K2​Cr2​O7​ )—ammonium iron(II) sulfate hexahydrate, commonly known as Mohr's salt ( (NH4​)2​Fe(SO4​)2​⋅6H2​O ), stands out as a superior primary standard.

This guide provides a rigorous comparative analysis of Mohr's salt against alternative analytical standards, explores the mechanistic causality behind its chemical stability, and outlines a self-validating experimental protocol for standardizing oxidants.

Mechanistic Superiority: The Causality of Stability

A primary standard must possess high purity, absolute stability against atmospheric oxidation or moisture, and a large equivalent weight to minimize weighing errors. Simple iron(II) salts, such as ferrous sulfate ( FeSO4​⋅7H2​O ), fail these criteria because the Fe2+ ion is rapidly oxidized to Fe3+ in the presence of moist air, and the salt is highly efflorescent (1)[1].

Mohr's salt circumvents these limitations through its double-salt crystalline lattice. The causality of its stability is twofold:

  • Thermodynamic Oxidation Resistance: The presence of ammonium ions ( NH4+​ ) slightly lowers the pH of the microenvironment upon dissolution. This acidic shift thermodynamically disfavors the aerial oxidation of Fe2+ to Fe3+ , preserving the exact oxidation state required for accurate titrimetry (2)[2].

  • Gravimetric Precision: Its hexahydrate structure is non-hygroscopic and resists efflorescence. This ensures that its high molar mass (392.14 g/mol ) remains strictly constant during weighing, drastically reducing the relative weighing error compared to lighter standards (3)[3].

MohrSaltStability A Mohr's Salt (NH4)2Fe(SO4)2·6H2O B Ammonium Ions (NH4+) A->B Structural Component C High Molar Mass (392.14 g/mol) A->C Physical Property D Lowers Micro-pH Prevents Fe2+ Oxidation B->D Chemical Causality E Minimizes Relative Weighing Error C->E Analytical Causality F High-Precision Primary Standard D->F E->F

Logical causality map of structural properties yielding a high-precision primary standard.

Comparative Analysis of Primary Standards

To objectively evaluate Mohr's salt, we must benchmark it against other common analytical standards used in redox titrimetry. The table below summarizes their operational parameters and highlights why Mohr's salt is often the preferred reducing agent.

Analytical StandardChemical FormulaEquivalent Weight (g/eq)Oxidation StabilityOptimal Reaction TempPrimary Application
Mohr's Salt (NH4​)2​Fe(SO4​)2​⋅6H2​O 392.14 High (Resists aerial oxidation)Room Temperature Primary standard reducing agent
Sodium Oxalate Na2​C2​O4​ 67.00High70–80°C (Requires heating)Primary standard reducing agent
Ferrous Sulfate FeSO4​⋅7H2​O 278.01Low (Rapidly oxidizes to Fe3+ )Room TemperatureSecondary reagent (Not a standard)
Potassium Dichromate K2​Cr2​O7​ 49.03HighRoom TemperaturePrimary standard oxidizing agent

Data Interpretation: While Sodium Oxalate is a valid primary standard, its low equivalent weight increases relative weighing errors, and it requires heating to 70–80°C to overcome the kinetic barrier of the initial reaction. Mohr's salt reacts instantaneously at room temperature and possesses an equivalent weight nearly six times larger, offering superior gravimetric precision.

Self-Validating Experimental Protocol: Standardization of KMnO4​

To ensure trustworthiness, an analytical protocol must be a self-validating system where every chemical input serves a specific, mechanistic purpose. Potassium permanganate is a secondary standard due to its tendency to decompose in water; thus, it must be standardized against Mohr's salt before use in further quantitative assays (4)[4].

Reaction Stoichiometry: MnO4−​+5Fe2++8H+→Mn2++5Fe3++4H2​O

Step-by-Step Methodology

Phase 1: Preparation of Standard Mohr's Salt Solution

  • Action: Accurately weigh ~3.92 g of analytical-grade Mohr's salt using an analytical balance.

  • Causality: Dissolve the salt in 50 mL of distilled water containing 5 mL of dilute sulfuric acid ( H2​SO4​ ). The addition of sulfuric acid is critical; it suppresses the hydrolysis of Fe2+ into insoluble iron(II) hydroxide ( Fe(OH)2​ ) and provides the H+ necessary for the subsequent redox reaction (5)[5].

  • Action: Transfer the solution quantitatively to a 100 mL volumetric flask and make up to the mark with distilled water.

Phase 2: Titration Execution 4. Action: Pipette 10.0 mL of the standard Mohr's salt solution into a conical flask. 5. Causality: Add an additional 10 mL of dilute H2​SO4​ to ensure a highly acidic medium. If the medium is insufficiently acidic, MnO4−​ will reduce to insoluble MnO2​ (a brown precipitate) instead of Mn2+ , skewing the stoichiometric ratio (5)[5]. 6. Action: Titrate with the KMnO4​ solution from a burette at room temperature. 7. Causality: Unlike sodium oxalate, Mohr's salt reacts instantaneously with permanganate at room temperature, eliminating temperature-induced volumetric expansion errors in the glassware (4)[4].

Phase 3: Endpoint Determination & Validation 8. Action: The endpoint is self-indicating. The reaction is complete when a single drop of KMnO4​ imparts a permanent pale pink color to the solution, indicating a slight excess of unreacted MnO4−​ (3)[3]. 9. Validation: Perform triplicate titrations to achieve concordant readings (within 0.05 mL). Calculate the exact molarity of KMnO4​ using the equivalence formula: MKMnO4​​=(MMohr​×VMohr​)/(5×VKMnO4​​) .

Workflow A Weigh Mohr's Salt (Primary Standard) B Add Dilute H2SO4 (Prevents Fe2+ Hydrolysis) A->B Dissolution C Titrate with KMnO4 (Room Temperature) B->C Acidic Medium Established D Fe2+ Oxidizes to Fe3+ MnO4- Reduces to Mn2+ C->D Redox Reaction E Endpoint Reached (Permanent Pale Pink) D->E Excess MnO4-

Experimental workflow and chemical causality of standardizing KMnO4 using Mohr's salt.

References

  • Grokipedia.Ammonium iron(II) sulfate.
  • Benchchem.A Technical Guide to Mohr's Salt: Properties and Laboratory Applications.
  • VLab @ ANDC.Titration of Potassium dichromate with Mohr's salt.
  • GKToday.Mohr's salt.
  • TSFX.Oxidation Reduction Titrations Practical Report.

Sources

Validation

Interlaboratory comparison of COD results using ammonium iron(II) sulfate

An Interlaboratory Guide to Ensuring Reliability in Chemical Oxygen Demand (COD) Measurements Using Ammonium Iron(II) Sulfate Titration Introduction: The Imperative for Precision in Water Quality Assessment Chemical Oxyg...

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Author: BenchChem Technical Support Team. Date: April 2026

An Interlaboratory Guide to Ensuring Reliability in Chemical Oxygen Demand (COD) Measurements Using Ammonium Iron(II) Sulfate Titration

Introduction: The Imperative for Precision in Water Quality Assessment

Chemical Oxygen Demand (COD) is a cornerstone metric in environmental analysis, quantifying the amount of oxygen required to chemically oxidize organic and inorganic pollutants in water.[1][2] This parameter is critical for assessing the quality of industrial wastewater, municipal effluents, and natural water bodies.[3] Given its importance in regulatory compliance and environmental stewardship, the accuracy and comparability of COD measurements across different laboratories are not just desirable—they are essential.

Interlaboratory comparison studies, or proficiency testing, are the ultimate arbiters of a method's robustness and a laboratory's competence. By analyzing identical samples, participating laboratories provide a dataset that, when statistically evaluated, reveals the method's performance characteristics under real-world conditions. This guide, grounded in the principles of established standard methods, provides a framework for conducting an interlaboratory comparison of the dichromate reflux and titration method for COD analysis, with a specific focus on the use of ammonium iron(II) sulfate (also known as ferrous ammonium sulfate or FAS) as the titrant.

The Scientific Bedrock: Understanding the Dichromate COD Method

The dichromate COD test is based on a vigorous chemical oxidation process. Organic compounds in a water sample are oxidized by a hot, acidic solution of potassium dichromate (K₂Cr₂O₇) with silver sulfate (Ag₂SO₄) acting as a catalyst.[4] The quantity of oxidant consumed is directly proportional to the amount of oxidizable matter in the sample.[1]

The core reaction involves the reduction of the orange dichromate ion (Cr₂O₇²⁻) to the green chromic ion (Cr³⁺).[1][5] To quantify the unconsumed dichromate, a back-titration is performed with a standardized solution of ammonium iron(II) sulfate.[6] FAS is a stable reducing agent that reacts with the excess dichromate.[7] The endpoint of the titration is visualized by a sharp color change from blue-green to reddish-brown using a ferroin indicator.[8][9]

A crucial aspect of this method is managing interferences. Chlorides are a significant positive interference as they are readily oxidized by dichromate.[4] To mitigate this, mercuric sulfate (HgSO₄) is added to the sample prior to digestion. The mercuric ions complex with the chloride ions, effectively sequestering them and preventing their reaction with the dichromate.[5][10]

Experimental Protocol: Open Reflux Titrimetric Method

This protocol is synthesized from established standards such as the Standard Methods for the Examination of Water and Wastewater 5220 B and EPA Method 410.3.[1][8]

Reagents and Preparation
  • Standard Potassium Dichromate Digestion Reagent (0.25N): Dissolve 12.259 g of K₂Cr₂O₇ (primary standard grade, dried at 150°C for 2 hours) in deionized water and dilute to 1000 mL.

  • Sulfuric Acid Reagent: Add 5.5 g of silver sulfate (Ag₂SO₄) per kg of concentrated sulfuric acid (H₂SO₄). Allow it to dissolve for 1-2 days.

  • Ferroin Indicator Solution: Dissolve 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of FeSO₄·7H₂O in deionized water and dilute to 100 mL.

  • Standard Ammonium Iron(II) Sulfate (FAS) Titrant (~0.25N): Dissolve 98 g of Fe(NH₄)₂(SO₄)₂·6H₂O in deionized water. Carefully add 20 mL of concentrated H₂SO₄, cool, and dilute to 1000 mL. This solution must be standardized daily.[9]

    • Standardization: Dilute 10.0 mL of the standard K₂Cr₂O₇ solution to about 100 mL. Add 30 mL of concentrated H₂SO₄ and cool. Titrate with the FAS titrant using 2-3 drops of ferroin indicator. The normality is calculated as:

      • Normality of FAS = (Volume of 0.25N K₂Cr₂O₇ / Volume of FAS used) x 0.25

  • Mercuric Sulfate (HgSO₄): Analytical grade crystals.

COD Analysis Workflow

The following diagram illustrates the step-by-step procedure for COD determination.

COD_Workflow cluster_prep Sample Preparation cluster_digestion Digestion cluster_titration Titration cluster_calc Calculation Sample 1. Pipette 50.0 mL Sample into Reflux Flask HgSO4 2. Add HgSO4 (10:1 ratio to Cl-) Sample->HgSO4 H2SO4_add 3. Slowly Add 5 mL Sulfuric Acid Reagent HgSO4->H2SO4_add K2Cr2O7 4. Add 25.0 mL of 0.25N K2Cr2O7 H2SO4_add->K2Cr2O7 Ag2SO4_H2SO4 5. Add 70 mL Ag2SO4-H2SO4 Solution K2Cr2O7->Ag2SO4_H2SO4 Reflux 6. Attach Condenser and Reflux for 2 hours Ag2SO4_H2SO4->Reflux Cooling1 7. Cool and Rinse Condenser with DI Water Reflux->Cooling1 Cooling2 8. Cool Flask to Room Temperature Cooling1->Cooling2 Indicator 9. Add 2-3 Drops of Ferroin Indicator Cooling2->Indicator Titrate 10. Titrate with Standardized FAS to Reddish-Brown Endpoint Indicator->Titrate Blank 11. Repeat Entire Procedure with DI Water (Blank) Titrate->Blank Calculate 12. Calculate COD (mg/L) Blank->Calculate

Caption: Workflow for COD determination by the open reflux, titrimetric method.

Calculation

The COD is calculated using the following formula: COD (mg/L) = [(A - B) x N x 8000] / Volume of sample (mL) Where:

  • A = Volume of FAS used for the blank (mL)[2]

  • B = Volume of FAS used for the sample (mL)[2]

  • N = Normality of the FAS titrant[2]

  • 8000 = Milli-equivalent weight of oxygen x 1000 mL/L

Designing the Interlaboratory Comparison

A successful interlaboratory study hinges on meticulous planning and execution. The objective is to provide each laboratory with identical, stable, and homogeneous samples to analyze, thereby isolating the variability attributable to laboratory practices, equipment, and personnel.

Key Statistical Concepts (ISO 5725)

The analysis of interlaboratory data is governed by the principles outlined in the ISO 5725 standard, "Accuracy (trueness and precision) of measurement methods and results."[11][12] This standard provides a crucial framework by defining key terms:

  • Trueness: The closeness of agreement between the average value from a large series of test results and an accepted reference value. It is expressed as bias.[13][14]

  • Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It does not relate to the true value but only to the dispersion of results.[13][14]

  • Repeatability (r): A measure of precision under conditions where independent test results are obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time.[13][14]

  • Reproducibility (R): A measure of precision under conditions where test results are obtained with the same method on identical test items in different laboratories with different operators using different equipment.[13][14]

Study Design and Execution

The logical flow of an interlaboratory study is depicted below.

Interlab_Study Interlaboratory Comparison Study Flow cluster_prep Phase 1: Preparation cluster_distribution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting Coordinator Coordinating Laboratory SamplePrep Prepare Homogeneous and Stable Samples (e.g., Low & High COD) Coordinator->SamplePrep Stats Statistical Analysis (ISO 5725) - Outlier detection - Calculate Mean, sr, sR Coordinator->Stats Packaging Package and Label Samples Anonymously SamplePrep->Packaging LabA Lab A Packaging->LabA Distribute Samples LabB Lab B Packaging->LabB Distribute Samples LabC Lab C Packaging->LabC Distribute Samples LabD Lab D (...) Packaging->LabD Distribute Samples Results Labs Analyze Samples and Submit Results to Coordinator LabA->Results LabB->Results LabC->Results LabD->Results Results->Coordinator Report Generate Final Report with Performance Evaluation Stats->Report

Caption: Logical flow of a typical interlaboratory comparison study.

  • Sample Preparation: The coordinating body prepares two or more bulk samples with different COD concentrations (e.g., a low level around 50 mg/L and a high level around 500 mg/L). Potassium hydrogen phthalate (KHP) is an excellent primary standard for this purpose as it is stable and has a theoretical COD value.[15]

  • Sample Distribution: Aliquots of the bulk samples are sent to participating laboratories along with detailed instructions and reporting deadlines.

  • Analysis and Data Collection: Each laboratory analyzes the samples (preferably in duplicate or triplicate) using the standardized protocol and reports their results back to the coordinator.

  • Statistical Analysis: The coordinator collates the data and performs a statistical analysis to identify outliers and calculate key performance metrics. Methods like Cochran's or Grubbs' tests can be used for outlier detection. The core analysis involves calculating the overall mean, repeatability standard deviation (sᵣ), and reproducibility standard deviation (sᵣ).[16][17]

Data Analysis and Interpretation: A Hypothetical Case Study

Consider a study where 10 laboratories analyzed two different KHP standard samples. The collected data and subsequent statistical analysis are summarized below.

LaboratorySample A (Low COD) Result (mg/L)Sample B (High COD) Result (mg/L)
148.5495
251.2505
349.8512
453.5*488
550.1499
647.9520
749.2508
850.8492
948.9515
1050.5501
Mean 49.7 503.5
Repeatability SD (sᵣ) 1.1 8.5
Reproducibility SD (sᵣ) 1.5 11.2
Repeatability Limit (r) 3.1 23.8
Reproducibility Limit (R) 4.2 31.4
Note: Value from Lab 4 for Sample A was identified as a statistical outlier and excluded from calculations.

Interpretation:

  • Trueness/Bias: The overall mean for Sample A (49.7 mg/L) is very close to a hypothetical true value of 50.0 mg/L, indicating low overall bias for the method at this concentration. Similarly, the mean for Sample B (503.5 mg/L) is close to a true value of 500.0 mg/L.

  • Repeatability (r): The repeatability limit (r = 2.8 x sᵣ) indicates the maximum expected difference between two results obtained by the same analyst under the same conditions. For Sample B, this is 23.8 mg/L.

  • Reproducibility (R): The reproducibility limit (R = 2.8 x sᵣ) indicates the maximum expected difference between two results obtained by different laboratories. For Sample B, this is 31.4 mg/L. The larger value for R compared to r is expected and quantifies the additional variability introduced by different operators, equipment, and environments.[18]

Conclusion

An interlaboratory comparison is an indispensable tool for validating the performance of the COD method using ammonium iron(II) sulfate titration. It provides a quantitative assessment of the method's precision and fosters confidence in the data generated by participating laboratories. By adhering to standardized protocols and employing rigorous statistical analysis based on frameworks like ISO 5725, the scientific community can ensure that COD measurements are not only accurate within a single laboratory but are also comparable and reliable across the entire field of environmental analysis.

References

  • Standard Methods For the Examination of Water and Wastewater. (n.d.). 5220 CHEMICAL OXYGEN DEMAND (COD).
  • United States Environmental Protection Agency. (1978). Method 410.3: Chemical Oxygen Demand (Titrimetric, High Level for Saline Waters) by Titration.
  • Innovation.world. (2025, September 19). ISO 5725 Definition Of Accuracy.
  • British Standards Institution. (n.d.). BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results.
  • Cole-Parmer. (2021, May 20). Chemical Oxygen Demand (COD) Methods and Procedure.
  • Scribd. (n.d.). ISO 5725: Measurement Accuracy Standards.
  • Kyoto Electronics Manufacturing Co., Ltd. (2022, February 3). Standardization of ammonium iron(II) sulfate titrant.
  • International Organization for Standardization. (2023, July 20). ISO 5725:2023 Accuracy (trueness and precision) of measurement methods and results - Part 1: General principles and definitions.
  • ASTM International. (2020, January 15). D1252 Standard Test Methods for Chemical Oxygen Demand (Dichromate Oxygen Demand) of Water.
  • U.S. Geological Survey. (n.d.). Oxygen demand, chemical (COD), colorimetric, dichromate oxidation.
  • The ANSI Blog. (2026, February 26). ISO 5725-2:2025 - Accuracy Method For Repeatability.
  • Government of British Columbia. (n.d.). Chemical Oxygen Demand (COD).
  • Jain, R. B. (2009). A simple methodology to analyze inter-laboratory data: a simulation study. Clinical Chimica Acta, 410(1-2), 79-84.
  • Journal of Physics: Conference Series. (n.d.). Determination of chemical oxygen demand in water samples from automobile industry by open reflux method.
  • Hanna Instruments. (2017, May 10). Guide to Chemical Oxygen Demand (COD) Testing.
  • U.S. Geological Survey. (n.d.). Oxygen demand, chemical (COD), titrimetric, dichromate oxidation.
  • Chinese Pharmaceutical Journal. (n.d.). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results.
  • IOP Conference Series: Earth and Environmental Science. (n.d.). METHOD VERIFICATION OF CHEMICAL OXYGEN DEMAND (COD) AND TOTAL SUSPENDED SOLID (TSS) ANALYSIS FROM MENTAYA RIVER.
  • ResearchGate. (n.d.). Evaluation of COD Determination by ISO 6060 Method Comparing with Standard Method 5220-B.
  • Snee, R. D., & Smith, P. E. (n.d.). Statistical Analysis of Interlaboratory Studies. ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ammonium iron(ii)sulfate

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Ammonium Iron(II) Sulfate

Ammonium iron(II) sulfate hexahydrate ( (NH4​)2​Fe(SO4​)2​⋅6H2​O ), commonly known as Mohr’s salt, is a staple reagent in drug development, redox titrimetry, and Fricke dosimetry. Its primary advantage over standard iron(II) sulfate is its resistance to oxidation by atmospheric oxygen—a stability imparted by the ammonium ions. However, this chemical stability does not neutralize its physical and toxicological hazards.

As an application scientist, you must approach Mohr's salt with a rigorous, self-validating safety protocol. This guide provides the mechanistic reasoning behind Personal Protective Equipment (PPE) selection, step-by-step handling methodologies, and compliant disposal plans.

Hazard Profile & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. Mohr's salt presents three primary vectors of risk:

  • Dermal and Ocular Irritation: When Mohr's salt contacts the moisture on human skin or the mucosal membranes of the eyes, it dissolves into its constituent ions. The iron(II) complexes can trigger localized oxidative stress and pH shifts, leading to acute irritation[1].

  • Respiratory Toxicity: The crystalline structure of the hexahydrate means that handling, weighing, or transferring the powder can generate fine, airborne dust. Inhalation of these particulates bypasses primary respiratory defenses, causing mucosal irritation in the upper respiratory tract[2].

  • Environmental Toxicity: Iron is a regulated heavy metal. If released into municipal wastewater, it disrupts aquatic ecosystems and violates environmental compliance standards[3].

PPE Specifications & Self-Validating Checks

Do not treat PPE as a passive shield; treat it as an active, verifiable system. The table below outlines the required PPE, the mechanistic justification for its use, and the self-validation step required before beginning your workflow.

PPE CategorySpecificationMechanistic Justification & Self-Validation
Hand Protection Nitrile gloves ( 0.11 mm thickness)Mechanism: Nitrile provides an impermeable barrier against aqueous iron complexes and prevents dermal particulate embedding.Validation: Perform a pneumatic inflation test (trapping air and squeezing) to verify the absence of micro-tears before donning.
Eye Protection ANSI Z87.1 / EN166 Chemical Splash GogglesMechanism: Prevents ocular exposure to airborne dust and accidental splashes during solution preparation[4].Validation: Ensure the rubber seal sits flush against the face with no gaps around the temples.
Respiratory Protection NIOSH N95/P95 or EU FFP1/P1 RespiratorMechanism: Filters out nuisance dust particles generated during weighing and transfer operations[1].Validation: Perform a positive/negative pressure seal check. If air leaks around the nose bridge, the barrier is compromised.
Body Protection Standard cotton or flame-retardant lab coatMechanism: Prevents particulate accumulation on personal clothing, mitigating secondary, delayed exposure.Validation: Ensure cuffs are tucked under the nitrile gloves to eliminate exposed skin at the wrists.

Operational Workflow: Step-by-Step Methodology

To ensure absolute safety and reproducibility, follow this self-validating operational workflow when handling Mohr's salt.

Step 1: Environmental Isolation

  • Action: Conduct all dry powder transfers within a certified Class II Biological Safety Cabinet or Chemical Fume Hood.

  • Causality: Fume hoods capture aerosolized particulates before they reach the operator's breathing zone.

  • Validation: Tape a small piece of tissue to the bottom of the sash; if it pulls inward, the face velocity (ideally 80-100 fpm) is actively containing the environment.

Step 2: Static Mitigation & Weighing

  • Action: Use anti-static weigh boats and a clean, stainless steel spatula.

  • Causality: Mohr's salt hexahydrate can generate static charges during transfer. Static repulsion causes the powder to scatter, increasing inhalation risk and contaminating the workspace.

  • Validation: Powder should rest uniformly in the boat without clinging to the upper vertical walls.

Step 3: Dissolution Protocol

  • Action: Slowly add the pre-weighed Mohr's salt to your solvent (typically an aqueous buffer or dilute acid like H2​SO4​ ). Never add the solvent directly to the bulk dry powder.

  • Causality: Adding liquid to fine powder displaces the air between the crystals rapidly, aerosolizing the dust into the operator's face.

  • Validation: The solution should clarify steadily without generating a dust cloud above the beaker.

Visualizing the Safety & Response Workflow

PPE_Workflow N1 1. PPE Verification Inspect & Don Gear N2 2. Fume Hood Check Verify 80-100 fpm Flow N1->N2 N3 3. Material Handling Weigh Mohr's Salt N2->N3 N4 Spill Detected? N3->N4 N5 Dry Clean-Up Sweep, No Water N4->N5 Yes N6 4. Solution Prep Dissolve in Buffer N4->N6 No N7 5. Waste Disposal EPA Heavy Metal Protocol N5->N7 N6->N7 N8 6. Post-Operation Doffing & Hand Wash N7->N8

Operational workflow and spill response for handling Ammonium iron(II) sulfate.

Spill Response and Disposal Plans

Immediate Spill Response If Mohr's salt is spilled outside of containment, immediate action must be taken to prevent environmental release and human exposure.

  • Do NOT use water: Applying wet paper towels to a dry Mohr's salt spill will dissolve the crystals, vastly increasing the dermal absorption potential and spreading the heavy metal contamination[3].

  • Dry Clean-Up: Use a dedicated brush and dustpan to sweep up the solid. If a HEPA-filtered vacuum is available, use it to collect fine particulates[3].

  • Containment: Place the recovered solid into a sealable plastic bag or a designated hazardous waste container.

Logistical Disposal Plan Mohr's salt cannot be disposed of via standard municipal waste or sink drains.

  • Solid Waste: All contaminated weigh boats, spatulas, and swept spills must be placed in a solid hazardous waste bin labeled "Heavy Metal / Iron Contaminated Solids".

  • Liquid Waste: Aqueous solutions must be collected in a chemically compatible High-Density Polyethylene (HDPE) carboy. The container must be strictly labeled as "Aqueous Heavy Metal Waste (Iron)" and processed by a licensed EPA/RCRA-compliant hazardous waste disposal facility.

References

  • Ammonium iron II sulfate hexahydrate - SIGMA-ALDRICH | Gustavus Adolphus College |1

  • Ammonium iron(II) sulfate hexahydrate - Santa Cruz Biotechnology | Santa Cruz Biotechnology | 3

  • SAFETY DATA SHEET - Fisher Scientific | Fisher Scientific |4

  • SAFETY DATA SHEET - Sigma-Aldrich | Sigma-Aldrich |

  • SAFETY DATA SHEET - Thermo Fisher Scientific | Thermo Fisher Scientific |2

Sources

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